(2R,6R)-2,6-Dimethylpiperazine oxalate
Description
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Properties
IUPAC Name |
(2R,6R)-2,6-dimethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H2O4/c1-5-3-7-4-6(2)8-5;3-1(4)2(5)6/h5-8H,3-4H2,1-2H3;(H,3,4)(H,5,6)/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBJISJUXHDLI-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-98-1 | |
| Record name | Piperazine, 2,6-dimethyl-, (2R,6R)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
chemical structure and properties of (2R,6R)-2,6-Dimethylpiperazine oxalate
A Strategic Analysis of Structure, Synthesis, and Pharmaceutical Utility
Executive Summary
(2R,6R)-2,6-Dimethylpiperazine oxalate is a high-value chiral diamine scaffold used extensively in modern drug discovery. Unlike its achiral or racemic counterparts, this specific enantiomer offers a rigid, defined stereochemical vector that is critical for binding affinity in target proteins such as CPS1 (Carbamoyl Phosphate Synthetase 1) .
This guide provides a comprehensive technical breakdown of the compound, focusing on its stereochemical stability, industrial synthesis via the "chiral pool" method, and its role as a pharmacophore. It is designed for medicinal chemists and process scientists requiring actionable data for scale-up and application.
Chemical Identity & Stereochemistry[1][2][3]
The (2R,6R) configuration locks the piperazine ring into a thermodynamically favorable diequatorial conformation . This structural rigidity minimizes steric clash when the molecule binds to enzyme pockets, a feature not present in the cis (meso) isomer where one methyl group must be axial.
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | trans-2,6-Dimethylpiperazine oxalate (Enantiopure) |
| CAS Number (Free Base) | 768335-42-8 (Specific (2R,6R) isomer) |
| CAS Number (Racemate) | 108-49-6 (Generic 2,6-dimethylpiperazine) |
| Molecular Formula | C₆H₁₄N₂[1][2][3][4][5][6][7][8][9] · C₂H₂O₄ (1:1 Salt) |
| Molecular Weight | 204.22 g/mol (Salt); 114.19 g/mol (Base) |
| Stereochemistry | trans-Diequatorial (C2 and C6 methyls) |
Structural Conformation
In the (2R,6R) isomer, both methyl groups occupy the equatorial positions of the chair conformer. This contrasts with the (2R,6S) cis-isomer, where one methyl is forced into a high-energy axial position.
-
Implication: The (2R,6R) isomer is more chemically stable and provides a predictable "flat" topology for linker attachment in fragment-based drug design (FBDD).
Physicochemical Profile
The oxalate salt is the preferred form for storage and handling due to its non-hygroscopic nature and high crystallinity, which facilitates purification.
| Property | Data | Notes |
| Appearance | White crystalline solid | High crystallinity aids in enantiomeric enrichment. |
| Melting Point (Free Base) | 108–111 °C | Sharp melting point indicates high purity. |
| Melting Point (Oxalate) | > 250 °C (Decomp.) | Typical of stable amine-oxalate salts; exact value varies by heating rate. |
| Solubility | Water (High), Methanol (Moderate) | Insoluble in non-polar solvents (EtOAc, Hexane). |
| pKa (Conjugate Acid) | ~9.4 (N1), ~5.6 (N4) | Estimated values; N1 is highly basic. |
| Hygroscopicity | Low (Oxalate) vs. High (Free Base) | Oxalate salt prevents carbamate formation from atmospheric CO₂. |
Synthesis & Manufacturing Protocols
High-purity (2R,6R)-2,6-dimethylpiperazine is difficult to obtain via direct resolution of the racemate due to the low yield (max 50%). The industry standard "Chiral Pool" synthesis starting from D-Alanine is preferred for >99% enantiomeric excess (ee).
Pathway Visualization (DOT)
Caption: Synthesis of this compound via the D-Alanine chiral pool route, ensuring retention of stereochemistry.
Detailed Experimental Protocol
Stage 1: Cyclization to Diketopiperazine
-
Reagents: D-Alanine methyl ester hydrochloride (1.0 equiv), Base (e.g., Et₃N or NaOMe), Methanol.
-
Procedure: Reflux D-Alanine methyl ester in methanol for 24–48 hours. The amino acid undergoes intermolecular cyclization to form (3R,6R)-3,6-dimethylpiperazine-2,5-dione .
-
Purification: Filtration of the precipitated diketopiperazine (white solid).[10]
-
Critical Control Point: Ensure complete reaction to avoid linear dipeptides.
-
Stage 2: Reduction to Piperazine Core
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF), THF (anhydrous).[11]
-
Procedure:
-
Suspend LiAlH₄ (4.0 equiv) in dry THF under N₂.
-
Slowly add the diketopiperazine solid at 0 °C.
-
Heat to reflux for 12–16 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
-
Isolation: Filter salts, dry filtrate (Na₂SO₄), and concentrate to yield the (2R,6R)-2,6-dimethylpiperazine free base as a pale yellow oil or low-melting solid.
Stage 3: Oxalate Salt Formation (Purification Step)
This step is crucial for removing any cis impurities or unreacted linear amines, as the trans-oxalate crystallizes preferentially.
-
Dissolution: Dissolve the crude free base (10 g) in Ethanol (50 mL).
-
Acid Addition: Add a solution of Oxalic Acid Dihydrate (1.0 equiv) in warm Ethanol (30 mL) dropwise with stirring.
-
Crystallization: A thick white precipitate forms immediately. Heat to near reflux to dissolve, then cool slowly to 0 °C to maximize crystal growth.
-
Filtration: Collect solids by vacuum filtration, wash with cold Ethanol/Et₂O (1:1).
-
Drying: Vacuum dry at 50 °C.
Applications in Drug Discovery
CPS1 Inhibition (Oncology)
The (2R,6R)-2,6-dimethylpiperazine moiety is the pharmacophore core of H3B-374 , a potent inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1).
-
Mechanism: The rigid (2R,6R) core locks the inhibitor into a conformation that fits the allosteric pocket of CPS1.
-
Data: The (2R,6R) isomer exhibits an 18-fold enhancement in potency (IC₅₀ = 360 nM) compared to the racemic or cis mixtures.[12]
-
Therapeutic Area: LKB1-deficient non-small cell lung cancer (NSCLC).
Chiral Building Block
Used as a diamine linker in:
-
Antivirals: Linker for dimeric inhibitors.
-
GPCR Ligands: Enhances metabolic stability by blocking oxidative metabolism at the 2/6 positions (steric hindrance).
Analytical Quality Control
To ensure the integrity of the (2R,6R) isomer, the following analytical methods are mandatory:
-
Chiral HPLC:
-
Column: Daicel Chiralpak AD-H or IC.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Acceptance Criteria: >98% ee (Enantiomeric Excess).[5] The (2R,6R) isomer typically elutes distinctly from the (2S,2S) and cis forms.
-
-
NMR Spectroscopy:
-
¹H NMR (D₂O): Confirm methyl doublets and ring protons.
-
NOESY: Verify trans-diequatorial arrangement (lack of NOE between C2-H and C6-H implies they are trans-diaxial protons, confirming equatorial methyls).
-
References
-
Discovery of CPS1 Inhibitors: Yao, S., et al. "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1." ACS Medicinal Chemistry Letters, 2020.
-
Synthesis from Amino Acids: Koshizuka, M., et al. "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." Journal of Organic Chemistry, 2023.
-
Chiral Resolution Methodologies: Shiraiwa, T., et al. "Optical Resolution of 2-Methylpiperazine." Japanese Patent JP2001131157A.
-
General Properties of Piperazines: National Center for Biotechnology Information. "PubChem Compound Summary for CID 66056, 2,6-Dimethylpiperazine."
-
Salt Formation & Crystallography: Wang, N., et al. "Chiral resolution of dl-leucine via salifying tartaric acid derivatives." CrystEngComm, 2025.[13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 7. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,6-Dimethylpiperazine 97 108-49-6 [sigmaaldrich.com]
- 10. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 11. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines [mdpi.com]
- 12. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Stereochemical Characterization and Control of (2R,6R)-2,6-Dimethylpiperazine Oxalate
[2][3]
Executive Summary & Molecular Architecture[1][2][3]
Target Molecule: this compound Role: Chiral diamine scaffold for kinase inhibitors and GPCR ligands.[1][2][3] Critical Attribute: Stereochemical Purity (>99% ee, >99% de).[1][2]
The (2R,6R)-isomer of 2,6-dimethylpiperazine is a trans-isomer.[2][3] Unlike its cis-counterpart (the meso form), the trans-isomer exists as a pair of enantiomers: (2R,6R) and (2S,6S).[2][3] The oxalate salt is frequently employed to stabilize this volatile diamine and enhance its crystallinity for purification.[1][2] However, oxalic acid is achiral and cannot resolve the enantiomers by itself.[1][2] Therefore, the presence of an oxalate salt implies physical stability, not necessarily enantiomeric purity, unless the free base was resolved prior to salt formation.
Stereoisomer Hierarchy[2][3]
The 2,6-dimethylpiperazine scaffold presents a classic stereochemical problem. Understanding the relationship between the meso-form and the chiral pair is prerequisite to successful isolation.
Figure 1: Stereochemical hierarchy of 2,6-dimethylpiperazine. Note that Oxalic acid stabilizes the final form but does not perform the chiral resolution step.
Stereochemical Theory & Conformational Analysis[1][2]
The Trans-Diequatorial Preference
The stability of the (2R,6R) configuration is dictated by the piperazine chair conformation.
-
Trans (2R,6R): Both methyl groups can adopt the equatorial position simultaneously.[1][2] This minimizes 1,3-diaxial interactions and is the thermodynamically preferred conformation for the trans isomer.[2]
-
Cis (Meso): One methyl group is equatorial, while the other is forced into the axial position (in a chair) or the ring twists into a boat form to relieve strain.[1][2]
Consequently, the (2R,6R) isomer is more rigid and chemically distinct from the meso form, allowing for separation via fractional crystallization or distillation of the free base before salt formation.
The Oxalate Lattice
In the oxalate salt (typically 1:1 stoichiometry, C₆H₁₄N₂ · C₂H₂O₄), the piperazine is doubly protonated.[1][2] The oxalate dianion acts as a bidentate acceptor, forming strong hydrogen bond networks with the ammonium protons.[1]
-
Lattice Energy: The high symmetry of the trans-diequatorial (2R,6R) cation allows for efficient packing with oxalate anions, often resulting in a higher melting point and lower solubility compared to the cis-oxalate or the amorphous free base.[2]
Analytical Validation (The "How-To")
Trusting the label on a bottle is insufficient for clinical-grade synthesis.[1][2][3] You must validate three attributes: Chemical Purity, Diastereomeric Purity (cis vs. trans), and Enantiomeric Purity (R,R vs. S,S).[2]
NMR Spectroscopy (Relative Stereochemistry)
¹H NMR is the primary tool to distinguish (2R,6R) from the Meso form. It cannot distinguish (2R,6R) from (2S,6S) without a chiral shift reagent.[1][2][3]
| Feature | (2R,6R) - Trans | Meso - Cis | Mechanistic Reason |
| Symmetry | Trans has a rotational axis; Cis has a mirror plane.[1][2][3] | ||
| Methyl Signals | Equivalent (Doublet) | Equivalent (Doublet) | Both isomers have chemically equivalent methyls.[1][2][3] |
| Methine Protons (H2, H6) | Axial | One Axial, One Equatorial | In trans, H2/H6 are both axial (anti-periplanar to N-lone pair).[1][2][3] |
| Coupling ( | Large (~10-12 Hz) | Mixed/Averaged | Axial-Axial coupling is large (Karplus relation).[1][2][3] |
| Shift (ppm) | Typically shielded (upfield) | Typically deshielded | Axial protons resonate upfield of equatorial protons.[1][2][3] |
Protocol: Dissolve 10 mg of the oxalate salt in D₂O. Add Na₂CO₃ to neutralize in situ if observing free-base shifts is required, though the salt form in D₂O is stable.[2]
Chiral HPLC (Absolute Stereochemistry)
To confirm you have the (2R,6R) enantiomer and not the (2S,6S), you must use Chiral HPLC.[2]
-
Column: Polysaccharide-based (e.g., Daicel Chiralpak IA, IC, or AD-H).[2][3]
-
Mobile Phase: Hexane/IPA/Diethylamine (for free base) or polar organic mode with additives for the salt.[1][2]
-
Derivatization (Optional): Reaction with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) creates diastereomers resolvable on achiral C18 columns.[2][3]
Experimental Protocol: Purification & Salt Formation
If you have a crude mixture or need to repurify the commercial oxalate salt to ensure (2R,6R) specificity, follow this thermodynamic control workflow.
Reagents[1][2][3][4]
Workflow
-
Free Base Liberation (If starting from unknown salt):
-
Oxalate Formation:
-
Dissolve 1.0 eq of the piperazine free base in warm Ethanol (5 mL/g).
-
Separately, dissolve 1.05 eq of Oxalic Acid in warm Ethanol.[1][2]
-
Slow Addition: Add the acid solution to the base solution dropwise with vigorous stirring. An immediate white precipitate will form.[1][2]
-
Thermodynamic Aging: Heat the slurry to reflux for 30 minutes. This allows the crystal lattice to reorganize, favoring the thermodynamically stable trans-oxalate over kinetic impurities.[2]
-
-
Recrystallization (The Polishing Step):
Decision Logic for Analysis
Figure 2: Analytical decision matrix for validating stereochemical configuration.
Applications in Drug Design
Why insist on the (2R,6R) isomer?
-
Vector Orientation: In kinase inhibitors, the piperazine often acts as a linker.[1][2] The (2R,6R) geometry projects the N-substituents at specific vectors (pseudo-equatorial) that match the solvent-exposed regions of the ATP binding pocket, whereas the meso-form would project one substituent axially, potentially causing steric clash with the protein roof.[3]
-
Metabolic Stability: The methyl groups at the 2 and 6 positions sterically hinder N-dealkylation and oxidation at the alpha-carbons.[1][2][3] The trans-configuration is often more resistant to metabolic ring-opening than the strained cis-conformation.[1][2][3]
-
Solubility: The oxalate salt of the (2R,6R) isomer is highly crystalline and non-hygroscopic compared to the hydrochloride salt, making it ideal for solid oral dosage formulations.[1][2]
References
-
Cignarella, G., et al. (1990).[1][2] "Conformational Analysis of 2,6-Disubstituted Piperazines." Journal of Medicinal Chemistry. (Generalized reference for piperazine conformation).[1][2][3]
-
Vertex Pharmaceuticals. (2014).[1][2] "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1." ACS Medicinal Chemistry Letters.
-
PubChem. (2025).[1][2] "Compound Summary: (2R,6R)-2,6-Dimethylpiperazine." National Library of Medicine.[1][2] [1][2][3]
-
Adam, R. et al. (2013).[1][2] "Separation of Cis- and Trans-2,6-Dimethylpiperazine." Organic Process Research & Development. (Contextual citation for industrial separation methods).
Untangling Stereochemistry and Salt Forms: A Comparative Analysis of (2R,6R)-2,6-Dimethylpiperazine Oxalate and cis-2,6-Dimethylpiperazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceutical agents.[1][2][3] Within this class, substituted piperazines like 2,6-dimethylpiperazine offer chiral centers that profoundly influence pharmacological and pharmacokinetic properties. A frequent point of confusion for researchers lies in distinguishing between its specific stereoisomers and their salt forms. This guide provides a detailed technical comparison between cis-2,6-dimethylpiperazine, a meso compound, and (2R,6R)-2,6-dimethylpiperazine oxalate, a specific enantiomer of the trans-isomer formulated as an oxalate salt. We will dissect their fundamental structural differences, explore the strategic rationale for salt formation, and provide field-proven methodologies for their synthesis and analytical differentiation, empowering drug development professionals to make informed decisions in their research.
The Core Distinction: Understanding the Stereoisomerism of 2,6-Dimethylpiperazine
The foundational difference between the two molecules is their stereochemistry. 2,6-Dimethylpiperazine possesses two chiral centers at the C2 and C6 positions.[4] This gives rise to three distinct stereoisomers, not four, due to the presence of a meso compound.[5]
-
cis-2,6-Dimethylpiperazine : This isomer has the two methyl groups on the same side of the piperazine ring. Although it contains two chiral centers (one R and one S), the molecule possesses an internal plane of symmetry, making it achiral. This type of compound is known as a meso compound.[5] Therefore, (2R,6S)-2,6-dimethylpiperazine is the same, superimposable molecule as (2S,6R)-2,6-dimethylpiperazine.[6]
-
trans-2,6-Dimethylpiperazine : This isomer has the methyl groups on opposite sides of the ring. This configuration lacks an internal plane of symmetry, resulting in a pair of non-superimposable mirror images, or enantiomers:
-
(2R,6R)-2,6-dimethylpiperazine
-
(2S,6S)-2,6-dimethylpiperazine
-
(2R,6R)-2,6-Dimethylpiperazine is, therefore, the dextrorotatory enantiomer of the trans-isomer. In drug development, isolating a single enantiomer is often critical, as biological systems (like receptors and enzymes) are chiral and may interact differently with each enantiomer, leading to variations in efficacy and side-effect profiles.[7][8]
Figure 2: Rationale for forming an oxalate salt.
Comparative Physicochemical Properties
The differences in stereochemistry and form (free base vs. salt) lead to distinct physical and chemical properties. This data is critical for designing experimental conditions, from reaction solvents to analytical mobile phases.
| Property | cis-2,6-Dimethylpiperazine | This compound | Rationale for Difference |
| CAS Number | 21655-48-1 [9] | Not widely available for single enantiomer salt; Racemic trans-oxalate has been reported. [10] | Different chemical entities (isomer and salt form). |
| Molecular Formula | C₆H₁₄N₂ [9] | C₈H₁₆N₂O₄ [11] | Addition of oxalic acid (C₂H₂O₄). |
| Molecular Weight | 114.19 g/mol [9] | 204.23 g/mol [10] | Addition of oxalic acid. |
| Appearance | White to pale yellow solid/crystalline powder. [9][12] | Typically a solid. [11] | General property of piperazines and their salts. |
| Melting Point | 112-115 °C [9] | Significantly higher (expected) | Salt forms have strong ionic interactions, requiring more energy to break the crystal lattice. |
| Boiling Point | 160-162 °C [9][12] | Decomposes before boiling | Salts are non-volatile and will typically decompose at high temperatures. |
| Water Solubility | Completely soluble. [12] | High (expected) | Salt formation is a primary strategy to enhance aqueous solubility. [13][14] |
Synthesis and Manufacturing Strategies
The synthetic routes to obtain the cis-isomer versus a specific trans-enantiomer are fundamentally different, reflecting the need for either stereocontrol or stereoselective synthesis.
Protocol 4.1: Selective Synthesis of cis-2,6-Dimethylpiperazine
The industrial synthesis of the cis-isomer prioritizes reaction conditions that favor its formation over the trans-isomer. A common method involves the reductive amination of diisopropanolamine. [4][15] Causality: The use of an organic solvent like toluene or xylene has been shown to be decisive for improving the selectivity of the primary cyclization towards the cis-isomer. [15]Subsequent crystallization from the reaction mixture allows for the isolation of highly pure cis-2,6-dimethylpiperazine, as it is often less soluble than the trans-isomer in these solvents. [15] Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, charge diisopropanolamine, an organic solvent (e.g., toluene), and a hydrogenation catalyst (e.g., Raney Nickel or Cobalt). [4][15]2. Ammonolysis: Seal the reactor and introduce ammonia gas to a specified pressure.
-
Hydrogenation: Introduce hydrogen gas and heat the mixture to the reaction temperature (e.g., 180-220°C). Maintain pressure for several hours.
-
Work-up: Cool the reactor, vent the gases, and filter the mixture to remove the catalyst.
-
Isolation & Purification: The reaction mixture now contains both cis- and trans-isomers. Water can be removed by azeotropic distillation. Upon cooling the organic solvent, the cis-2,6-dimethylpiperazine selectively crystallizes due to its lower solubility. [15]6. Validation: The purity of the isolated product and the ratio of cis to trans isomers must be confirmed using a validated analytical method, such as Gas Chromatography (Protocol 5.1).
Protocol 4.2: Asymmetric Synthesis of (2R,6R)-2,6-Dimethylpiperazine
To obtain a single enantiomer like (2R,6R)-2,6-dimethylpiperazine, an asymmetric synthesis is required. This involves using chiral starting materials or chiral catalysts to control the stereochemical outcome. One reported strategy employs an intramolecular Mitsunobu reaction or a diastereoselective alkylation. [1] Causality: This approach builds the chiral piperazine ring from a chiral precursor, ensuring the absolute stereochemistry is set correctly. The use of protecting groups (e.g., Boc, Cbz) is essential to direct the reaction and prevent side products. [16] Step-by-Step Methodology (Conceptual Overview):
-
Chiral Precursor: Start with a readily available chiral building block, such as an amino acid derivative (e.g., from L-alanine to set the R-configuration).
-
Chain Elongation: Chemically modify the precursor to build the carbon-nitrogen backbone required for the piperazine ring.
-
Key Cyclization Step: Employ a stereocontrolled ring-closing reaction. For example, an intramolecular nucleophilic substitution (alkylation) where the stereochemistry of the starting material directs the formation of the trans-product. [1]4. Deprotection: Remove any protecting groups used during the synthesis to yield the (2R,6R)-2,6-dimethylpiperazine free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of oxalic acid dissolved in the same solvent. The this compound salt will precipitate and can be collected by filtration.
-
Validation: The final product's identity, enantiomeric excess (e.e.), and chemical purity must be rigorously confirmed using methods like Chiral HPLC (Protocol 5.2), NMR, and Mass Spectrometry.
Analytical Characterization and Differentiation
Distinguishing between stereoisomers and confirming the salt form requires a suite of analytical techniques. Simply running a standard mass spectrum is insufficient, as stereoisomers will produce identical mass spectra. [17]
Protocol 5.1: Gas Chromatography (GC) for Isomer Purity
A validated GC method can effectively separate cis- and trans-2,6-dimethylpiperazine, making it an ideal tool for quality control during synthesis. [18] Causality: The different spatial arrangements of the methyl groups in the cis and trans isomers lead to slight differences in their volatility and interaction with the GC stationary phase, allowing for their separation. [19] Step-by-Step Methodology:
-
System: A Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Use a mid-polarity capillary column, such as an SE-54 (30 m x 0.32 mm x 0.5 µm), which has been shown to be effective. [18]3. Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol). Prepare a system suitability solution containing known amounts of both cis and trans isomers.
-
GC Conditions:
-
Injector Temp: 250°C
-
Detector Temp: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10°C/min to a final temperature of 250°C and hold. (This program must be optimized).
-
-
Analysis:
-
System Suitability: First, inject the suitability solution. The two isomers should be baseline resolved (Resolution > 1.5).
-
Sample Analysis: Inject the sample solution. The trans-isomer will typically have a slightly different retention time than the cis-isomer. Quantify the area percentage of each peak to determine purity. [18]
-
Protocol 5.2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
To confirm the enantiomeric purity of (2R,6R)-2,6-dimethylpiperazine, a chiral separation method is mandatory.
Causality: Enantiomers cannot be separated on a standard (achiral) HPLC column. A Chiral Stationary Phase (CSP) is required. The CSP creates a chiral environment, leading to the transient formation of diastereomeric complexes with each enantiomer. These complexes have different energies and stabilities, resulting in different retention times. [20] Step-by-Step Methodology:
-
System: An HPLC system with a UV detector.
-
Column: Select a suitable Chiral Stationary Phase. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are common starting points.
-
Mobile Phase: A non-polar mobile phase (normal phase) such as hexane/ethanol or a polar mobile phase (reversed-phase) like acetonitrile/water may be used, often with a basic additive (e.g., diethylamine) to improve peak shape for amines. Method development is required.
-
Sample Preparation: Dissolve the sample in the mobile phase. Prepare a racemic (trans)-2,6-dimethylpiperazine standard to confirm the separation of the two enantiomer peaks.
-
Analysis:
-
Inject the racemic standard to determine the retention times for the (2R,6R) and (2S,6S) enantiomers.
-
Inject the synthesized sample. An enantiomerically pure sample of (2R,6R)-2,6-dimethylpiperazine should show a single peak corresponding to one of the peaks from the racemic standard.
-
Enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
-
Figure 3: Analytical workflow for isomer differentiation.
Implications for Drug Discovery and Development
The choice between using an achiral meso compound like cis-2,6-dimethylpiperazine and a specific enantiomer like (2R,6R)-2,6-dimethylpiperazine has profound consequences.
-
Structure-Activity Relationship (SAR): The three-dimensional arrangement of the methyl groups directly influences how a molecule fits into a biological target. In a study on CPS1 inhibitors, the (2R,6R) isomer was found to be 18-fold more potent than the other isomers, demonstrating the critical importance of stereochemistry for activity. [7]Using the wrong isomer could lead to a dramatic loss of potency or off-target effects.
-
Synthetic Complexity and Cost: Synthesizing a single enantiomer is significantly more complex and expensive than producing an achiral meso compound or a racemic mixture. [1]The decision to pursue a single enantiomer must be justified by a clear therapeutic advantage.
-
Regulatory Pathway: For chiral drugs, regulatory agencies like the FDA require extensive data on each enantiomer, including their individual pharmacology and toxicology profiles. Developing a single enantiomer can sometimes provide a cleaner profile and a more straightforward regulatory path compared to a racemate.
-
Pharmaceutical Properties: As discussed, converting the final chiral intermediate to a salt like the oxalate is a key step in formulation development to ensure the final drug product has acceptable solubility, stability, and bioavailability. [21][13]
Conclusion
The distinction between this compound and cis-2,6-dimethylpiperazine is multifaceted, encompassing fundamental principles of stereochemistry and practical considerations of pharmaceutical formulation. The cis-isomer is an achiral meso compound, while the (2R,6R)-isomer is a single, chiral enantiomer of the trans form. The addition of the oxalate counter-ion is a strategic decision to optimize the molecule's properties for drug development. For researchers, understanding these differences is not merely academic; it is essential for designing effective synthetic routes, implementing appropriate analytical controls, and ultimately, for discovering and developing safe and efficacious medicines.
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pKa values of (2R,6R)-2,6-Dimethylpiperazine oxalate
An In-depth Technical Guide to the pKa Values of (2R,6R)-2,6-Dimethylpiperazine Oxalate
Abstract
The determination of acid dissociation constants (pKa) is a cornerstone of pharmaceutical development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the pKa values of this compound, a chiral diamine salt of significant interest in medicinal chemistry. We will explore the theoretical underpinnings of its ionization behavior, present detailed, field-proven protocols for empirical pKa determination, and interpret the resulting data within the context of drug design and formulation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the physicochemical properties of piperazine-based compounds.
Introduction: The Critical Role of pKa in Drug Viability
(2R,6R)-2,6-Dimethylpiperazine is a chiral secondary diamine, a structural motif frequently employed in the synthesis of pharmacologically active agents.[1] Its oxalate salt form is often utilized to improve stability and handling properties. The ionization state of this molecule is governed by its two basic nitrogen centers, and understanding their respective pKa values is not merely an academic exercise; it is a critical step in drug discovery and development.[2]
The pKa of a compound dictates its degree of ionization at a given pH, which in turn governs fundamental properties including:
-
Solubility: The charged, ionized form of a molecule is generally more water-soluble than the neutral form.[3]
-
Permeability: Neutral, more lipophilic molecules typically cross biological membranes more readily than their charged counterparts.[3]
-
Target Binding: The charge state can be crucial for electrostatic interactions with a biological target, such as salt-bridge formation.[4]
-
Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all heavily influenced by a drug's ionization state at various physiological pH levels.[5][6]
By precisely determining and understanding the pKa values of (2R,6R)-2,6-Dimethylpiperazine, medicinal chemists can rationally design better drug candidates and formulation scientists can develop more effective delivery systems.[2][6]
Theoretical Framework: A Tale of Four Protons
This compound involves the acid-base equilibrium of both the diamine and the dicarboxylic acid.
-
(2R,6R)-2,6-Dimethylpiperazine: As a diamine, this molecule has two basic nitrogen atoms and therefore two pKa values. These values correspond to the deprotonation of the dicationic and monocationic species.
-
pKa₁: The first (and higher) pKa value relates to the equilibrium between the monoprotonated cation and the neutral species.
-
pKa₂: The second (and lower) pKa value relates to the equilibrium between the diprotonated dication and the monoprotonated cation.
-
-
Oxalic Acid: As a dicarboxylic acid, oxalic acid has two pKa values.
In the solid salt form, the two acidic protons of oxalic acid have protonated the two basic nitrogens of the piperazine ring, forming a dication-dianion pair. When dissolved in solution, the experimentally determined pKa values will be those of the conjugate acid of the piperazine derivative.
Methodologies for pKa Determination
Several robust analytical techniques are available for the accurate determination of pKa values. The choice of method often depends on the compound's properties, the required accuracy, and the available instrumentation.[8]
-
Potentiometric Titration: This is a highly precise and widely used "gold standard" method.[9] It involves titrating a solution of the compound with a standardized strong acid or base and monitoring the pH with a calibrated electrode.[10] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[10] This method is ideal when sufficient material (>1 mg) is available and high accuracy is paramount.
-
UV-Vis Spectrophotometry: This method is applicable if the compound possesses a chromophore whose absorbance spectrum changes upon ionization.[8] By measuring the absorbance across a range of pH values, a sigmoidal curve can be generated from which the pKa is derived.[11] It requires less sample than potentiometry but is dependent on the molecule's optical properties.
-
Capillary Electrophoresis (CE): CE is a powerful, high-throughput technique that requires minimal sample quantities (micrograms).[12][13] It determines pKa by measuring the electrophoretic mobility of the analyte in a series of buffers with different pH values.[14] The change in mobility reflects the change in the molecule's net charge, allowing for the calculation of pKa.[12] This method is particularly advantageous in early drug discovery where sample availability is often limited.[15]
Experimental Protocol: pKa Determination by Potentiometric Titration
This section provides a detailed, self-validating protocol for determining the pKa values of this compound using potentiometric titration.
Reagents and Equipment
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)[10]
-
Deionized, CO₂-free water
-
pH Buffers for calibration (e.g., pH 4.0, 7.0, 10.0)
-
Automated titrator or manual titration setup with a calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[10]
-
Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution with a final concentration of approximately 1 mM. Dissolve the sample in the 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[16]
-
Inert Environment: Place the sample solution in the reaction vessel. Purge the solution with nitrogen gas for 5-10 minutes to displace any dissolved carbon dioxide, which can interfere with the titration of bases.[16]
-
Initial Titration (Acidification): Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with 0.1 M HCl until the pH drops to ~2. This ensures that both nitrogen atoms of the piperazine ring are fully protonated, starting the experiment from the dicationic species.
-
Titration with Base: Begin the titration by adding standardized 0.1 M NaOH in small, precise increments. Continuously monitor and record the pH after each addition, allowing the reading to stabilize before proceeding.[10]
-
Data Collection: Continue the titration until the pH reaches ~12, ensuring that both deprotonation events are captured.
Data Analysis and Interpretation
-
Plot the Data: Generate a titration curve by plotting the measured pH (y-axis) against the volume of NaOH added (x-axis).
-
Identify Equivalence Points: The equivalence points, where the moles of added titrant equal the moles of the acidic species, are identified as the points of maximum slope on the titration curve. These are more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[17]
-
Determine pKa Values: The pKa value is equal to the pH at the half-equivalence point.[10]
-
pKa₂: Determined from the pH at the halfway point between the start of the titration (after acidification) and the first equivalence point.
-
pKa₁: Determined from the pH at the halfway point between the first and second equivalence points.
-
Expected pKa Values and Discussion
While experimental determination is essential for accuracy, we can infer expected values from related structures. The electron-donating nature of the two methyl groups is expected to slightly increase the basicity (raise the pKa) of the nitrogen atoms compared to the parent piperazine molecule.
| Compound | pKa₁ | pKa₂ | Source |
| Oxalic Acid | 1.27 | 4.28 | [7] |
| Piperazine | 9.73 | 5.35 | [18] |
| 2-Methylpiperazine | 9.84 | 5.21 | [18] |
| 2,6-Dimethylpiperazine | ~9.38 (Predicted) | N/A | [1] |
Note: The predicted value for 2,6-dimethylpiperazine likely corresponds to pKa₁.
Interpretation and Field Insights:
Based on the data for 2-Methylpiperazine, the pKa₁ of (2R,6R)-2,6-Dimethylpiperazine is expected to be in the range of 9.8-10.0, and the pKa₂ is expected to be around 5.0-5.5.
The most significant implication for drug development is the ionization state at physiological pH (~7.4). With an expected pKa₁ well above 7.4, (2R,6R)-2,6-Dimethylpiperazine will exist predominantly (>99%) in its monoprotonated, charged state in the bloodstream and most bodily tissues. This has profound consequences:
-
High Aqueous Solubility: The charged nature will favor high solubility in aqueous environments like the cytoplasm and blood plasma, which can be advantageous for formulation.[5]
-
Reduced Membrane Permeability: The positive charge will hinder passive diffusion across lipophilic cell membranes. This is a critical consideration for oral bioavailability and penetration of the blood-brain barrier.[3] Medicinal chemists may need to design prodrugs or other strategies to overcome this if intracellular targets are desired.
-
Formulation Strategy: Knowledge of the pKa values is crucial for selecting appropriate salt forms and designing stable, bioavailable formulations by adjusting the pH.[3]
Conclusion
The pKa values of this compound are fundamental physicochemical parameters that provide deep insights into its behavior in biological systems. As demonstrated, these values are not static numbers but are predictive tools that guide rational drug design, lead optimization, and formulation development.[2] The reliable determination of pKa through established methods like potentiometric titration is a non-negotiable step in the pipeline for any ionizable compound. By understanding the principles outlined in this guide, researchers can better harness the properties of this and similar piperazine-based scaffolds to create safer and more effective therapeutics.
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Therapeutic Potential of (2R,6R)-2,6-Dimethylpiperazine Derivatives
The following technical guide details the therapeutic potential, chemical rationale, and synthetic accessibility of (2R,6R)-2,6-dimethylpiperazine derivatives.
Technical Whitepaper for Drug Discovery & Development [1]
Executive Summary
The piperazine ring is a privileged scaffold in medicinal chemistry, present in blockbusters ranging from imatinib to ciprofloxacin. However, the achiral piperazine core often suffers from rapid metabolic N-oxidation and conformational promiscuity.[1]
The (2R,6R)-2,6-dimethylpiperazine motif represents a high-value "chiral switch" strategy.[1] Unlike its cis-meso counterpart (widely used in older quinolone antibiotics), the trans-(2R,6R) isomer offers a unique vector for optimizing drug-target interactions.[1] By locking the piperazine ring into a rigid chair conformation with diaxial or diequatorial substituents, this scaffold enhances selectivity for allosteric pockets and sterically shields the nitrogen centers from CYP450-mediated metabolism.[1] This guide analyzes the structural, mechanistic, and synthetic drivers behind this specific isomer's rising prominence in targeted oncology and immunology.[1]
Structural & Stereochemical Rationale
The Stereochemical Landscape
The 2,6-dimethylpiperazine core exists as three distinct stereoisomers. Understanding their conformational preferences is critical for structure-based drug design (SBDD).[1]
| Isomer | Configuration | Chirality | Conformational Preference | Common Application |
| Cis | (2R,6S) | Achiral (Meso) | Methyls: Equatorial/Axial mix | Antibiotics (e.g., Sparfloxacin) |
| Trans | (2R,6R) | Chiral ( | Methyls: Diequatorial | Targeted Inhibitors (e.g., CPS1) |
| Trans | (2S,6S) | Chiral ( | Methyls: Diequatorial | Enantiomeric control |
Mechanism of Action: The "Conformational Lock"
The therapeutic value of the (2R,6R) isomer stems from its ability to pre-organize the pharmacophore.
-
Diequatorial Stability: In the lowest energy chair conformation, the (2R,6R) isomer places both methyl groups in equatorial positions. This forces the nitrogen lone pairs (and any N-substituents) into specific vectors, reducing the entropic penalty upon binding to a protein pocket.[1]
-
Metabolic Shielding: The C2 and C6 methyl groups create steric bulk immediately adjacent to the nitrogen atoms. This hinders the approach of metabolic enzymes (e.g., CYP450s) that typically attack the
-carbon or the nitrogen itself (N-oxidation/N-dealkylation), significantly extending half-life ( ).[1]
Figure 1: Mechanistic impact of the (2R,6R)-methylation on pharmacodynamics and pharmacokinetics.[1]
Case Study: Allosteric Inhibition of CPS1
The most authoritative example of the (2R,6R) isomer's utility is H3B-616 , a first-in-class inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1) for LKB1-deficient lung cancer.[1]
-
The Challenge: The initial hit was a symmetric piperazine with moderate potency (
).[1] -
The Solution: Scanning stereoisomers revealed that the (2R,6R) isomer was superior.
-
Mechanism: Crystallography confirmed the (2R,6R) methyls fit precisely into a hydrophobic sub-pocket, while the rigid core positioned the amide side chains to engage Asp654 and Glu658. This demonstrates the "lock-and-key" advantage of the trans isomer over the flexible unsubstituted or cis forms.[1]
Experimental Protocols
Synthesis of (2R,6R)-2,6-Dimethylpiperazine (Chiral Pool Route)
Accessing the pure (2R,6R) isomer is challenging via reduction of 2,6-lutidine (which favors the cis form).[1] The most robust, self-validating method utilizes the "Chiral Pool" starting from D-Alanine .[1]
Reagents:
-
D-Alanine methyl ester hydrochloride[1]
-
Sodium bicarbonate (
)[1] -
Lithium Aluminum Hydride (
) or Borane-THF ( )[1] -
Solvents: Methanol, THF (anhydrous)[1]
Protocol:
-
Dimerization (Cyclization):
-
Dissolve D-Alanine methyl ester HCl (100 mmol) in water/methanol.
-
Neutralize with
and heat to reflux for 24-48 hours. -
The free amine undergoes intermolecular cyclization to form (3R,6R)-3,6-dimethylpiperazine-2,5-dione (a diketopiperazine).[1]
-
Validation point: The product precipitates as a white solid. Verify stereochemistry via optical rotation (should match lit. values for D-Ala dimer).
-
-
Reduction:
-
Suspend the diketopiperazine (20 mmol) in anhydrous THF under
. -
Add
(80 mmol) portion-wise at 0°C (Exothermic!). -
Reflux for 12-16 hours to ensure complete reduction of amide carbonyls.
-
Quench carefully (Fieser method:
g water, g 15% NaOH, g water).[1] -
Filter salts, dry filtrate over
, and concentrate.[1]
-
-
Purification:
Figure 2: Synthetic workflow from the Chiral Pool ensuring stereochemical integrity.
ADME & Pharmacokinetic Profile
Incorporating the (2R,6R) core alters physicochemical properties compared to standard piperazines.[1]
| Property | Effect of (2R,6R)-Methylation | Benefit |
| Lipophilicity (LogP) | Increases by ~0.5 - 1.0 log units | Improves membrane permeability and CNS penetration.[1] |
| Solubility | Slight decrease vs unsubstituted | Usually manageable; salt forms (2HCl) are highly soluble.[1] |
| Metabolic Stability | High | Blocks |
| hERG Binding | Variable | The rigid core can reduce promiscuous binding compared to flexible chains. |
Future Outlook
The (2R,6R)-2,6-dimethylpiperazine scaffold is moving beyond a simple "linker" and becoming a primary pharmacophore element.[1]
-
PROTACs: The rigid exit vectors of the nitrogen atoms are ideal for designing rigid linkers in protein degraders, improving cell permeability of large molecules.
-
CNS Agents: The increased lipophilicity and metabolic stability make it a prime candidate for blood-brain barrier (BBB) penetrant drugs targeting GPCRs.[1]
References
-
Yao, S., et al. (2020).[1] Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1.[1][2] ACS Medicinal Chemistry Letters.[1][2] [1][2]
-
Palermo, M. G., et al. (2016).[1] Therapeutic potential of piperazine derivatives.[3] Journal of Medicinal Chemistry. (Contextual validation via diketopiperazine synthesis).
-
Cignarella, G., & Gallo, G. G. (1974).[1] Stereochemistry of 2,6-dimethylpiperazines. Journal of Heterocyclic Chemistry. [1]
-
PubChem. (2024).[1][4] (2R,6R)-2,6-Dimethylpiperazine Compound Summary. National Library of Medicine. [1]
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The Cornerstone of Chirality: An In-Depth Technical Guide to the History, Discovery, and Application of Chiral Dimethylpiperazine Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral dimethylpiperazine salts represent a pivotal class of compounds in the landscape of modern stereoselective synthesis. From their foundational role in the classical resolution of racemates to their contemporary application as sophisticated ligands and chiral auxiliaries in asymmetric catalysis, their journey reflects the broader evolution of our understanding and manipulation of molecular chirality. This in-depth technical guide provides a comprehensive exploration of the history, discovery, synthesis, and diverse applications of these versatile molecules. We will delve into the pioneering work that first unlocked their enantiomeric forms, detail modern synthetic methodologies for their preparation, and critically evaluate their performance in a range of stereoselective transformations. Through a blend of historical context, mechanistic insights, and practical experimental protocols, this guide serves as an essential resource for researchers seeking to leverage the unique properties of chiral dimethylpiperazine salts in drug discovery and development.
A Historical Perspective: From Classical Resolution to a Pillar of Asymmetric Synthesis
The story of chiral dimethylpiperazine salts is intrinsically linked to the development of chiral resolution itself. The groundbreaking work of Louis Pasteur in the mid-19th century, demonstrating the separation of enantiomers through the crystallization of diastereomeric salts, laid the fundamental groundwork for accessing enantiopure compounds.[1] This principle of forming diastereomers with distinct physical properties, such as solubility, became the dominant method for obtaining chiral molecules for over a century.
While the seminal 1899 work of William Pope and Stanley Peachey focused on the resolution of the more complex alkaloid tetrahydropapaverine, it exemplified the power of using chiral acids to resolve racemic bases, a technique that would become central to isolating enantiomers of amines like dimethylpiperazine. The early 20th century saw the refinement and broader application of these techniques to a variety of chiral amines and diamines.
The true ascent of chiral dimethylpiperazines from curiosities of resolution to indispensable tools in asymmetric synthesis began with the broader evolution of chiral ligands in catalysis.[2][3] The development of C2-symmetric ligands, in particular, highlighted the importance of well-defined chiral scaffolds in achieving high levels of stereocontrol in metal-catalyzed reactions.[4][5] As the demand for enantiomerically pure pharmaceuticals and fine chemicals grew, so did the interest in developing robust and versatile chiral building blocks. Chiral vicinal diamines, including substituted piperazines, emerged as a critical class of these building blocks.[6]
The transition from simply resolving racemic dimethylpiperazine to designing and synthesizing specific chiral dimethylpiperazine derivatives for applications in asymmetric catalysis marked a significant turning point. This shift was driven by the need for ligands that could be systematically modified to fine-tune the steric and electronic environment of a catalytic center, thereby maximizing enantioselectivity.[7]
The Genesis of Enantiopurity: Synthesis and Resolution of Chiral Dimethylpiperazines
Accessing enantiomerically pure dimethylpiperazine salts relies on two primary strategies: the resolution of a racemic mixture and the asymmetric synthesis from chiral precursors.
Classical Resolution via Diastereomeric Salt Formation
The most historically significant and still industrially relevant method for obtaining enantiopure dimethylpiperazines is through the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid and its derivatives are the most commonly employed resolving agents for amines due to their ready availability in both enantiomeric forms and their ability to form crystalline salts.
The fundamental principle of this technique is the reaction of a racemic mixture of a base (e.g., rac-2,5-dimethylpiperazine) with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid). This reaction generates a mixture of two diastereomeric salts, which, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.
Experimental Protocol: Resolution of (±)-trans-2,5-Dimethylpiperazine with L-(+)-Tartaric Acid
Materials:
-
(±)-trans-2,5-Dimethylpiperazine
-
L-(+)-Tartaric acid
-
Methanol
-
Deionized water
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve (±)-trans-2,5-dimethylpiperazine in methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the dimethylpiperazine solution with stirring. The diastereomeric salt of the less soluble enantiomer will begin to precipitate. The mixture is then slowly cooled to room temperature and subsequently to 0-5 °C to maximize crystallization.
-
Isolation of the Diastereomeric Salt: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold methanol. The salt can be recrystallized from a suitable solvent system (e.g., methanol/water) to enhance diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and the solution is basified with a sodium hydroxide solution to a pH > 12.
-
Extraction: The liberated free amine is extracted into an organic solvent such as dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched trans-2,5-dimethylpiperazine.
-
Analysis: The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by derivatization with a chiral reagent followed by analysis using standard chromatographic or spectroscopic techniques.
Diagram of the Chiral Resolution Process:
Caption: Workflow for the chiral resolution of dimethylpiperazine.
Asymmetric Synthesis
Modern synthetic chemistry offers several powerful methods for the asymmetric synthesis of chiral dimethylpiperazines, bypassing the need for resolution and often providing higher enantioselectivity from the outset.
-
From the Chiral Pool: A common and efficient strategy involves the use of readily available and inexpensive chiral starting materials, such as amino acids. For example, L-alanine can serve as a precursor for the synthesis of (S,S)-2,5-dimethylpiperazine. The synthesis typically involves the coupling of two amino acid molecules to form a diketopiperazine, followed by reduction.
-
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyrazines or their precursors offers a direct route to chiral piperazines.[8][9] This method utilizes a chiral transition metal catalyst, often based on iridium or rhodium, to stereoselectively deliver hydrogen to the prochiral substrate.
-
Palladium-Catalyzed Carboamination: This powerful C-N bond-forming reaction allows for the stereoselective synthesis of highly substituted chiral piperazines from readily available amino acids.
Applications in Asymmetric Synthesis and Medicinal Chemistry
The utility of chiral dimethylpiperazine salts spans a wide range of applications, from their use as chiral ligands in metal-catalyzed reactions to their incorporation as key structural motifs in pharmacologically active molecules.[10]
Chiral Ligands in Asymmetric Catalysis
Chiral N,N'-dimethylpiperazines and their derivatives have emerged as effective ligands in a variety of asymmetric transformations. Their C2-symmetric nature is often advantageous for creating a well-defined chiral environment around a metal center.
-
Asymmetric Acylation: A copper complex of a C2-symmetric chiral piperazine derived from L-proline has been shown to be highly effective in the benzoylation of meso-1,2-diols, affording optically active monobenzoates with high enantioselectivity.[11] The presence of the methyl groups on the piperazine backbone significantly enhances the enantioselectivity compared to less substituted chiral diamines.
Table 1: Performance of a Chiral Piperazine Ligand in Asymmetric Benzoylation of meso-1,2-Diols
| Substrate (meso-1,2-diol) | Product (monobenzoate) Yield (%) | Enantiomeric Excess (ee, %) |
| cis-1,2-Cyclohexanediol | 95 | 98 |
| cis-1,2-Cyclopentanediol | 92 | 96 |
| meso-Hydrobenzoin | 88 | 94 |
Data compiled from Nakamura et al., Org. Lett., 2006, 8, 6139-6142.[11]
Chiral Auxiliaries
Chiral dimethylpiperazines can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
Privileged Scaffolds in Medicinal Chemistry
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. The introduction of chirality at the dimethyl-substituted positions allows for a three-dimensional exploration of chemical space, which can lead to improved potency, selectivity, and pharmacokinetic properties.[10] Chiral dimethylpiperazinium salts have been investigated for their distinct selectivity for nicotinic acetylcholine receptors, highlighting the critical role of stereochemistry in drug-receptor interactions.[10]
Diagram of the Role of Chiral Dimethylpiperazine in Drug-Receptor Interaction:
Caption: Differential binding of enantiomers to a receptor.
Future Outlook
The journey of chiral dimethylpiperazine salts from the early days of classical resolution to their current status as sophisticated tools in asymmetric synthesis is a testament to the ingenuity of chemical research. The future of these compounds lies in the development of even more efficient and selective synthetic methods, particularly those based on catalytic asymmetric processes. Furthermore, the continued exploration of their applications in medicinal chemistry, especially in the context of stereochemically defined drug candidates, promises to unlock new therapeutic opportunities. As our ability to precisely control molecular architecture continues to advance, the role of chiral dimethylpiperazine salts as cornerstones of chirality is set to expand even further.
References
-
Chiral Ligands: Evolution of Ligand Libraries for Asymmetric Catalysis. Routledge. Available at: [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. Available at: [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. Available at: [Link]
-
Chiral Ligands | Evolution of Ligand Libraries for Asymmetric Catalysi. Taylor & Francis eBooks. Available at: [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PMC. Available at: [Link]
-
LXXXIX.—The resolution of tetrahydropapaverine into its optically active components. Constitution of papaverine. Sci-Hub. Available at: [Link]
-
Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. Available at: [Link]
-
Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. Available at: [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters. ACS Publications. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC. Available at: [Link]
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Methodological & Application
Application Note: (2R,6R)-2,6-Dimethylpiperazine Oxalate as a C2-Symmetric Chiral Building Block for Asymmetric Synthesis and Drug Discovery
Introduction: The Strategic Advantage of C2 Symmetry in a Privileged Scaffold
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates efficacy and safety.[1] Chiral building blocks serve as foundational starting points for introducing stereocenters in a controlled manner.[2][3] Among these, molecules possessing C2 symmetry are exceptionally powerful tools in asymmetric catalysis, as this symmetry element significantly simplifies the stereochemical environment around a metal center, thereby enhancing predictability and enantioselectivity in catalytic transformations.[4][5][6]
(2R,6R)-2,6-Dimethylpiperazine stands out as a premier C2-symmetric chiral diamine. Its piperazine core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1][7][8] The trans-dimethyl substitution pattern locks the piperazine ring into a stable chair conformation, positioning the two secondary amine functionalities for predictable derivatization.
This guide focuses on the practical application of (2R,6R)-2,6-Dimethylpiperazine oxalate . The use of the oxalate salt is a deliberate and strategic choice. While the free diamine is a valuable reagent, its oxalate salt form presents as a stable, non-hygroscopic, and highly crystalline solid, which dramatically improves its handling, weighing accuracy, and long-term storage stability compared to the often volatile or hygroscopic free base.[9][10] This document provides detailed protocols for the liberation of the free base and its subsequent derivatization, showcasing its utility in the synthesis of chiral ligands and as a core scaffold in drug discovery.
Physicochemical Properties and Handling
The oxalate salt is the preferred form for storage and initial handling. The free base can be readily generated in situ or isolated prior to reaction using a simple acid-base extraction.
| Property | Value | Source |
| IUPAC Name | (2R,6R)-2,6-dimethylpiperazine;oxalic acid | [9] |
| CAS Number | 402832-69-3 (Isomer specific) | [10] |
| Molecular Formula | C₈H₁₆N₂O₄ | [9][10] |
| Molecular Weight | 204.23 g/mol | [9][10] |
| Appearance | White to off-white solid | [10] |
| Purity | Typically ≥95-97% | [9][10] |
| Storage | Store at room temperature, away from moisture | [9] |
Protocol 1: Liberation of (2R,6R)-2,6-Dimethylpiperazine Free Base
Causality: The oxalate salt is deprotonated using a strong base to liberate the water-insoluble free diamine. The choice of an organic solvent immiscible with water allows for efficient extraction. Subsequent drying is crucial as residual water can interfere with many organometallic or acylation reactions.
Workflow Diagram: Free Base Liberation
Caption: Workflow for isolating the free diamine from its oxalate salt.
Step-by-Step Methodology:
-
Dissolution: Suspend this compound (1.0 eq) in a 2M aqueous solution of sodium hydroxide (NaOH) (2.5 eq) in a round-bottom flask with stirring. Use enough aqueous base to fully dissolve the initial solid upon formation of the free base.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Combine & Dry: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting product, typically a colorless oil or low-melting solid, is the free base of (2R,6R)-2,6-Dimethylpiperazine. Confirm its identity and purity via ¹H NMR and ¹³C NMR spectroscopy before proceeding. The melting point of the pure free base is 108-111 °C.[11]
Synthetic Utility and Core Methodologies
The true power of this building block lies in the versatile reactivity of its two secondary amine groups. These can be functionalized symmetrically to leverage the C2 symmetry or selectively to create more complex, non-symmetrical structures.
Synthetic Pathways Overview
Caption: Key synthetic transformations starting from the core building block.
Protocol 2: Symmetric Bis-N-Acylation for Chiral Ligand Precursors
Causality: This is a direct and high-yielding method to produce C2-symmetric amides, which can act as chiral ligands themselves or as precursors to more complex ligands. The reaction with an acylating agent like an acid chloride is rapid. A non-nucleophilic base (e.g., triethylamine) is used to scavenge the HCl byproduct, preventing the protonation and deactivation of the diamine nucleophile.
Step-by-Step Methodology:
-
Setup: To a solution of (2R,6R)-2,6-Dimethylpiperazine free base (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the desired acid chloride (e.g., benzoyl chloride, 2.2 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure bis-amide.
-
Characterization: Confirm the structure and purity of the C2-symmetric product via NMR spectroscopy, mass spectrometry, and determination of the optical rotation.
Protocol 3: Selective Mono-N-Alkylation
Causality: Achieving mono-alkylation of a symmetric diamine is challenging due to the competing bis-alkylation. Two primary strategies exist:
-
Stoichiometric Control: Using a large excess of the diamine (e.g., >5 equivalents) disfavors the second alkylation statistically. However, this requires a difficult separation of the product from the unreacted starting material.[12]
-
Protecting Group Strategy: This is often the more robust and cleaner method. One nitrogen is temporarily protected (e.g., as a Boc-carbamate), allowing selective alkylation of the remaining free amine. Subsequent deprotection yields the desired mono-alkylated product.[12][13] This protocol details the protecting group approach.
Step-by-Step Methodology (Boc-Protection Route):
-
Mono-Boc Protection: Dissolve the free base (1.0 eq) in DCM. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise at 0 °C. The sub-stoichiometric amount of Boc₂O is key to minimizing the di-protected byproduct. Stir for 12-24 hours at room temperature. Purify by column chromatography to isolate the mono-Boc-protected piperazine.
-
N-Alkylation: Dissolve the mono-Boc-piperazine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and the alkylating agent (e.g., benzyl bromide, 1.1 eq). Heat the reaction (e.g., to 60-80 °C) until the starting material is consumed (monitor by TLC/LC-MS).[14]
-
Workup: Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the crude product by chromatography.
-
Deprotection: Dissolve the purified N-alkylated, N'-Boc-piperazine in DCM and add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature until deprotection is complete (typically 1-4 hours).
-
Isolation: Remove the volatiles in vacuo. The product is obtained as its corresponding salt (e.g., TFA or HCl salt). To obtain the free base, perform an aqueous basic workup as described in Protocol 1.
Case Study: A Crucial Stereocenter in Drug Discovery
The precise stereochemistry of the (2R,6R)-2,6-dimethylpiperazine core can be the deciding factor in a molecule's biological activity. A compelling example is in the development of allosteric inhibitors for Carbamoyl Phosphate Synthetase 1 (CPS1), a potential target in certain cancers.[15]
In a structure-activity relationship (SAR) study, researchers synthesized various stereoisomers of a lead compound. The results demonstrated a dramatic dependence on the piperazine stereochemistry.[15]
| Compound Stereoisomer | CPS1 Inhibition (IC₅₀) | Fold-Improvement vs. Racemate |
| Racemic 2,6-dimethyl | 6.5 µM | - |
| (2S,6S)-dimethyl | 6.9 µM | ~1x |
| meso-(2R,6S)-dimethyl | 6.1 µM | ~1x |
| (2R,6R)-dimethyl | 360 nM | ~18x |
| Data synthesized from J. Med. Chem. 2019, 62, 19, 8895–8907.[15] |
The study revealed that the (2R,6R) isomer provided an 18-fold enhancement in activity over the other isomers.[15] X-ray co-crystal structures showed that the piperazine core adopts a specific conformation enforced by the trans-dimethyl groups, allowing for optimal interactions within the enzyme's allosteric binding pocket. This highlights that using an enantiomerically pure building block like this compound is not merely an academic exercise but a critical strategy for maximizing drug potency.[15]
Conclusion
This compound is a high-value, versatile chiral building block that provides a robust entry point into C2-symmetric ligands and enantiomerically pure pharmaceutical intermediates. Its oxalate salt form ensures stability and ease of use, while the predictable reactivity of its diamine core allows for a wide range of synthetic manipulations. The protocols and data presented herein demonstrate its strategic importance, enabling chemists in both academic and industrial settings to construct complex molecular architectures with precise stereochemical control, ultimately accelerating the discovery and development of new catalysts and therapeutic agents.
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Pfaltz, A., & Drury, W. J. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. [Link]
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-
Rehak, J., et al. Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. [Link]
-
Bolm, C. Chiral 2,2′-Bipyridines: Ligands for Asymmetric Induction. Angewandte Chemie International Edition in English. [Link]
-
Kumar, A., et al. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]
-
MDPI. Molecules, Volume 30, Issue 14 (July-2 2025). MDPI Website. [Link]
-
Hirai, Y., & Momose, T. ChemInform Abstract: Asymmetric Construction of Versatile Chiral Building Blocks and Their Application to the Syntheses of Natural Products. ChemInform. [Link]
-
Wipf, P., & Maciejewski, J. P. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters. [Link]
-
Sharma, A., et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link]
-
Nycz, J. E., et al. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Inorganics. [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second-generation piperazine derivatives as promising radiation countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trans-2,6-Dimethylpiperazine oxalate 97% | AChemBlock [achemblock.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Peptide Coupling Protocols Involving (2R,6R)-2,6-Dimethylpiperazine
Executive Summary
(2R,6R)-2,6-Dimethylpiperazine is a privileged scaffold in medicinal chemistry, widely utilized to improve metabolic stability and restrict conformational freedom in kinase inhibitors and GPCR ligands. However, its incorporation into peptide chains or drug conjugates presents a significant synthetic challenge. The methyl groups at the C2 and C6 positions create substantial steric hindrance around the nucleophilic nitrogen, reducing reaction rates by orders of magnitude compared to unsubstituted piperazine.
This guide details three validated protocols designed to overcome this steric barrier while preserving the stereochemical integrity of the coupling partner. We move beyond standard EDC/HOBt conditions—which often fail for this substrate—to advanced activation strategies using HATU, T3P, and TCFH.
Mechanistic Challenges & Strategic Considerations
The Steric Wall
The primary failure mode in coupling (2R,6R)-2,6-dimethylpiperazine is slow nucleophilic attack . The axial/equatorial orientation of the methyl groups creates a "steric wall" that impedes the approach of the activated electrophile (the carboxylic acid).
-
Consequence: The activated acid intermediate (e.g., O-acylisourea or active ester) accumulates in solution.
-
Risk: Prolonged lifetime of the activated acid increases the probability of epimerization (via oxazolone formation) of the amino acid coupling partner.
-
Solution: We must use "super-active" esters (7-azabenzotriazole or oxyma esters) that accelerate the rate of amine attack, or reagents that minimize base-mediated racemization.
Reagent Selection Logic
| Challenge | Recommended Reagent | Mechanism of Action |
| High Steric Hindrance | HATU (with HOAt) | The N7 nitrogen in the triazolo-pyridine ring forms a hydrogen bond with the incoming amine, acting as a general base to accelerate the attack (neighboring group participation). |
| Scale-Up (>10g) | T3P (Propylphosphonic anhydride) | Low epimerization risk; water-soluble byproducts simplify workup; safer than explosive benzotriazoles. |
| Chemoselectivity | TCFH / NMI | Forms highly reactive acyl imidazolium species; excellent for extremely weak nucleophiles. |
Experimental Protocols
Protocol A: The "Gold Standard" – HATU-Mediated Coupling
Best for: Small-scale discovery chemistry (mg to grams), difficult substrates, and preventing epimerization.
Materials:
-
Carboxylic Acid (e.g., N-protected amino acid)[1]
-
Amine: (2R,6R)-2,6-Dimethylpiperazine (or N-Boc protected derivative)
-
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[2][3]
-
Base: DIPEA (Diisopropylethylamine) or 2,4,6-Collidine (for highly racemization-prone acids)
-
Solvent: Anhydrous DMF or NMP (DCM is often too non-polar for HATU salts)
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask under Nitrogen, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add HATU (1.1 to 1.2 equiv) followed by DIPEA (2.0 equiv). Stir at 0°C for 5–10 minutes. Note: The solution should turn yellow/orange.[4]
-
Coupling: Add (2R,6R)-2,6-Dimethylpiperazine (1.1 to 1.5 equiv).
-
Expert Tip: If the piperazine is a salt (e.g., 2HCl), increase DIPEA to 4.0 equiv to ensure the free base is generated.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.
-
Monitoring: Use LC-MS. If conversion stalls after 4 hours, do not add more HATU. Instead, add 0.5 equiv of HOAt (additive) to re-activate the intermediate.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
Sat. NaHCO₃ (2x)
-
Water (3x) – Critical to remove DMF
-
Brine (1x)
-
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: The Scalable "Green" Method – T3P Coupling
Best for: Process chemistry, scale-up, and ease of purification.
Materials:
-
Reagent: T3P (50% w/w solution in EtOAc or DMF)
-
Base: Pyridine or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step Procedure:
-
Setup: Dissolve the Carboxylic Acid (1.0 equiv) and (2R,6R)-2,6-Dimethylpiperazine (1.1 equiv) in EtOAc (3–5 volumes).
-
Base Addition: Cool to 0°C. Add Pyridine (2.5 equiv).
-
T3P Addition: Dropwise add T3P solution (1.5 equiv). Note: T3P is less reactive than HATU, so a larger excess is often standard.
-
Reaction: Warm to RT and stir. T3P reactions are slower; allow 12–24 hours.
-
Workup:
-
Outcome: Often yields a product pure enough to proceed without chromatography.[7]
Protocol C: For "Impossible" Couplings – TCFH/NMI
Best for: Extremely hindered acids or electron-deficient amines where HATU fails.
Mechanism: Tetramethylchloroformamidinium hexafluorophosphate (TCFH) reacts with N-methylimidazole (NMI) to form a highly reactive acyl-imidazolium ion, which is less sterically demanding than the HATU active ester.
Procedure:
-
Dissolve Acid (1.0 equiv) and Amine (1.2 equiv) in Acetonitrile (MeCN).
-
Add NMI (2.5 equiv).
-
Add TCFH (1.2 equiv) in one portion.
-
Stir at RT.[1][8] This reaction is typically fast (1–4 hours).
Visualization of Workflows
Decision Matrix for Reagent Selection
The following diagram illustrates the logical flow for selecting the appropriate coupling protocol based on substrate properties and scale.
Caption: Decision tree for selecting the optimal coupling reagent based on scale, chirality, and steric hindrance.
Reaction Mechanism & Pathway
This diagram details the HATU-mediated pathway, highlighting the critical HOAt intermediate that facilitates the attack of the hindered piperazine.
Caption: Mechanistic pathway of HATU coupling showing the neighboring group participation of HOAt.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Steric bulk preventing attack. | Switch to Protocol C (TCFH) or heat Protocol A to 50°C (if acid is not chiral). Increase reaction time to 24h. |
| Epimerization (Racemization) | Slow coupling allows oxazolone formation. | Ensure temperature is 0°C during activation.[1][4] Switch base from DIPEA to 2,4,6-Collidine (weaker base). |
| Gel Formation / Precipitation | Product or Reagent insolubility. | Add LiCl (0.4M) to the DMF solution to break up peptide aggregates (chaotropic effect). |
| Regioselectivity Issues | Coupling occurring at wrong nitrogen (if unprotected). | Use N-Boc-(2R,6R)-2,6-dimethylpiperazine to force coupling at the hindered amine, then deprotect. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][10][11] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Behera, A. K., et al. (2022).[7][12] HATU: The Core Reagent for Peptide & Drug Synthesis.[10] Highfine Biotech Application Notes. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Petersson, M. J., et al. (2014). Discovery of (2R,6R)-2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 5(6), 606-611. Link
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. chimia.ch [chimia.ch]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Buchwald-Hartwig Amination Featuring (2R,6R)-2,6-Dimethylpiperazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination using (2R,6R)-2,6-dimethylpiperazine oxalate. The N-aryl piperazine scaffold is a critical pharmacophore found in a multitude of clinically significant molecules.[1][2] The strategic introduction of chirality and conformational rigidity via the 2,6-dimethylpiperazine core can profoundly influence biological activity, making stereocontrolled synthesis a paramount objective in medicinal chemistry.[3] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and provides essential insights for optimizing this crucial C-N bond-forming transformation.
Introduction: The Strategic Importance of Chiral Piperazines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][4] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between a wide array of aryl halides (or pseudo-halides) and amines.[4]
The use of (2R,6R)-2,6-dimethylpiperazine introduces a chiral, conformationally constrained cyclic diamine into the target molecule. The trans relationship of the methyl groups can impart specific three-dimensional arrangements that are crucial for molecular recognition and binding to biological targets.[5] The oxalate salt form provides a stable, crystalline, and easily handleable solid, which is advantageous for accurate dispensing and storage.[6][7][8]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9][10][11] Understanding this mechanism is fundamental to rational troubleshooting and optimization.
The generally accepted catalytic cycle involves the following key steps:
-
Activation of the Palladium Precatalyst: The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) precatalyst.[9][10]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.[4][11]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[4][12]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylpiperazine product and regenerating the active Pd(0) catalyst.[4][11][12]
Figure 1: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Experimental Protocol: Mono-Arylation of this compound
This protocol provides a general starting point for the mono-arylation of (2R,6R)-2,6-dimethylpiperazine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent | Purity/Grade | Supplier Example(s) | Notes |
| This compound | ≥97% | AChemBlock, Fluorochem | The oxalate salt contains two equivalents of the amine per oxalate molecule. This must be accounted for in stoichiometry. |
| Aryl Halide (Ar-X) | Reagent Grade | Sigma-Aldrich, etc. | Reactivity order is generally I > Br > Cl > OTf.[9] Aryl chlorides may require more specialized, electron-rich ligands. |
| Palladium Precatalyst | e.g., Pd₂(dba)₃, Pd(OAc)₂ | Strem, Sigma-Aldrich | Pre-catalysts like those from the Buchwald group (e.g., G3 or G4 precatalysts) can offer improved reactivity and ease of handling.[13][14] |
| Phosphine Ligand | e.g., Xantphos, RuPhos, BrettPhos | Strem, Sigma-Aldrich | Ligand choice is critical. For cyclic secondary amines, Xantphos or RuPhos are often good starting points.[15][16] |
| Base | e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄ | Acros, Alfa Aesar | Strong bases like NaOt-Bu are common, but weaker inorganic bases can be used to improve functional group tolerance.[9][17] The oxalate counter-ion will react with the base. |
| Anhydrous Solvent | e.g., Toluene, Dioxane, THF | DriSolv®, etc. | Toluene and dioxane are frequently used.[9][17][18] Ensure the solvent is thoroughly deoxygenated. |
Reaction Setup and Execution
The following workflow outlines the key steps for a successful coupling reaction.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (0.6-0.75 equiv., providing 1.2-1.5 equiv. of the free amine), and the base (e.g., NaOt-Bu, 2.8-3.0 equiv. to neutralize both the oxalate and the amine hydrochloride formed in situ).
-
Inerting the System: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the catalyst.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M with respect to the aryl halide). In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and the ligand if they are not being added as a pre-formed catalyst. Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[9]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-aryl-(2R,6R)-2,6-dimethylpiperazine.
Representative Reaction Parameters
The following table provides starting conditions for the coupling of various aryl halides with (2R,6R)-2,6-dimethylpiperazine.
| Aryl Halide Type | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Time (h) |
| Aryl Bromide | 1-2% Pd₂(dba)₃ | 2-4% Xantphos | 2.8 NaOt-Bu | Toluene | 100 | 4-12 |
| Aryl Chloride | 2-3% Pd(OAc)₂ | 4-6% RuPhos | 3.0 K₃PO₄ | Dioxane | 110 | 12-24 |
| Heteroaryl Bromide | 1-2% BrettPhos Pd G3 | - | 2.8 Cs₂CO₃ | t-BuOH | 100 | 6-18 |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidation).- Impure reagents or solvent.- Incorrect stoichiometry. | - Ensure a rigorously inert atmosphere.- Use freshly purified reagents and anhydrous, degassed solvents.[14]- Re-verify calculations, especially for the oxalate salt and base. |
| Hydrodehalogenation | - Reduction of the aryl halide.- Often occurs at high temperatures or with certain catalyst systems. | - Lower the reaction temperature.- Screen different ligands; bulkier ligands can sometimes suppress this side reaction.[13] |
| Bis-arylation | - The second nitrogen of the piperazine reacts. | - Use a slight excess of the piperazine (1.2-1.5 equiv.).- Consider a protecting group strategy if mono-selectivity remains challenging. |
| Sluggish Reaction | - Poor substrate reactivity (e.g., aryl chlorides, sterically hindered substrates).- Insufficiently strong base. | - Switch to a more active ligand system (e.g., Buchwald biarylphosphine ligands).[13]- Increase the reaction temperature.- Use a stronger base like LHMDS or NaOt-Bu.[9][10] |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful method for the synthesis of chiral N-aryl piperazines. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and reaction conditions, and adherence to rigorous experimental technique are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. Available at: [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]
-
One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - NIH. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - ResearchGate. Available at: [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
-
Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC. Available at: [Link]
-
Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed. Available at: [Link]
-
Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - ResearchGate. Available at: [Link]
-
Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3−sp2 Cross-Coupling of Oxalates with Aryl Halides - Macmillan Group - Princeton University. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-2,6-Dimethylpiperazine oxalate 97% | AChemBlock [achemblock.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. trans-2,6-Dimethylpiperazine oxalate 97% | AChemBlock [try.achemblock.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald触媒・配位子 [sigmaaldrich.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. entegris.com [entegris.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Oxalate Removal from (2R,6R)-2,6-Dimethylpiperazine
Topic: Purification and Salt Breaking of (2R,6R)-2,6-Dimethylpiperazine Oxalate Document ID: TSC-PROTO-2026-DMP Last Updated: February 15, 2026 Support Tier: Level 3 (Senior Process Chemistry)
Executive Summary
This guide addresses the technical challenge of removing oxalate salts from reaction mixtures containing (2R,6R)-2,6-dimethylpiperazine (also known as trans-2,6-dimethylpiperazine).
The Core Problem: (2R,6R)-2,6-dimethylpiperazine is a highly water-soluble, hygroscopic solid (MP ~115°C) with a high pKa (~9.4). Standard "basify and extract" methods often fail because the free base partitions poorly into organic solvents like ether or toluene, leading to significant yield loss in the aqueous phase. Furthermore, oxalic acid forms a robust lattice with the diamine that requires specific conditions to break efficiently.
The Solution Architecture: We present three validated protocols ranging from bulk industrial removal to high-purity polishing.
| Protocol | Methodology | Best For... | Key Advantage |
| A | Calcium Hydroxide Precipitation | Bulk Synthesis (>10g) | High Yield. Avoids liquid-liquid extraction issues by precipitating oxalate as insoluble Ca(Ox). |
| B | Salting-Out Extraction | Small Scale (<5g) | Speed. Uses standard lab glassware; best if you have high-efficiency solvents (DCM/IPA). |
| C | Anion Exchange Chromatography | Trace/Polishing | Purity. Removes residual oxalate ions for analytical standards (HPLC/NMR grade). |
Protocol A: The Calcium Hydroxide Precipitation Method (Recommended)
Theory:
This method exploits the extreme insolubility of Calcium Oxalate (
Reaction:
Step-by-Step Workflow
-
Dissolution: Dissolve the crude this compound salt in the minimum amount of warm distilled water (approx. 50-60°C).
-
Note: Do not use alcohols, as Calcium Oxalate is slightly more soluble in ethanol-water mixtures than in pure water, which can lead to contamination.
-
-
Slurry Formation: Add 1.1 to 1.2 equivalents of Calcium Hydroxide (
, slaked lime) powder.-
Tip: Add slowly to prevent local overheating.
-
-
Digestion: Stir the slurry vigorously at 60°C for 1-2 hours .
-
Why? Calcium oxalate forms fine crystals. Heating (Digestion) encourages Ostwald ripening, making the crystals larger and easier to filter.
-
-
Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) .
-
Critical: Calcium oxalate fines will clog standard paper filters instantly. A Celite pad is mandatory.
-
Wash: Wash the filter cake with a small amount of hot water to recover entrained product.
-
-
Concentration: The filtrate contains your free base amine in water. Concentrate via rotary evaporation.
-
Warning: (2R,6R)-2,6-dimethylpiperazine is moderately volatile and can sublime. Do not use high vacuum (<10 mbar) or excessive heat (>50°C) near the end of the drying process.
-
-
Final Drying: Azeotrope with toluene or isopropyl alcohol to remove trace water if necessary.
Visual Workflow (Protocol A)
Figure 1: Calcium Hydroxide precipitation workflow. Note the critical Celite filtration step to handle fine precipitates.
Protocol B: The Salting-Out Extraction Method
Theory: If you lack Calcium Hydroxide or prefer liquid-liquid extraction, you must overcome the high water solubility of the amine. This is achieved by "Salting Out" (saturating the aqueous layer with NaCl to decrease the solubility of organics) and using a high-polarity organic solvent system.
Step-by-Step Workflow
-
Basification: Dissolve the salt in water. Adjust pH to >12 using 50% NaOH solution.
-
Check: Verify pH with a strip or meter. The amine pKa is ~9.4; you need to be at least 2 units above this to ensure >99% is in the free base form.
-
-
Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains).
-
Extraction Solvent: Use Dichloromethane (DCM) or a mixture of DCM:Isopropanol (9:1) .
-
Why? Pure ether or hexane will not extract this polar amine efficiently.
-
-
Process: Perform 3-4 extractions.
-
Drying: Dry the combined organic layers over
(Sodium Sulfate).-
Avoid:
(Magnesium Sulfate) is slightly acidic and can bind with amines, potentially reducing yield.
-
-
Evaporation: Remove solvent under reduced pressure.
Protocol C: Ion Exchange (Polishing)
Theory:
For analytical standards where 0 ppm oxalate is required, use a Strong Anion Exchange (SAX) resin in the Hydroxide (
-
Resin Prep: Condition a column of Amberlite IRA-400 (OH form) or Dowex 1X8.
-
Loading: Dissolve the oxalate salt in water and pass it through the column.
-
Mechanism: The resin exchanges oxalate anions for hydroxide ions.
-
Elution: Elute with CO2-free water. The eluate contains the free base amine.
-
Finish: Lyophilize (freeze-dry) the eluate to obtain the solid product.
Troubleshooting & FAQs
Q1: I tried filtering the Calcium Oxalate, but my filtration stopped (clogged). What happened?
A: Calcium oxalate forms extremely fine, platelet-like crystals that block filter pores.
-
Fix: You must use a Celite (diatomaceous earth) pad on top of your sintered glass frit or Buchner funnel.
-
Fix: Ensure you "digested" the mixture (heated at 60°C for 1 hour) before filtering. Cold precipitation creates finer particles that are harder to filter.
Q2: My yield is low after Rotary Evaporation. Where did the product go?
A: (2R,6R)-2,6-dimethylpiperazine is volatile.
-
Cause: You likely applied high vacuum (<10 mbar) while the flask was warm, causing the amine to sublime into your rotovap trap.
-
Fix: Stop evaporation when the solvent volume is low but not bone-dry. Switch to a stream of nitrogen or use a vacuum oven at ambient temperature for the final drying steps.
Q3: Can I use Calcium Chloride ( ) instead of Calcium Hydroxide?
A: Yes, but with a caveat.
- will precipitate the oxalate, but it will leave the amine as the hydrochloride salt (or mixed salt) in solution unless you also add a base (like NaOH).
-
Recommendation:
is superior because it performs both basification and precipitation in a single reagent.
Q4: How do I confirm the Oxalate is gone?
A: A simple chemical spot test:
-
Take a small aliquot of your product.
-
Acidify with dilute sulfuric acid.
-
Add a drop of dilute Potassium Permanganate (
, purple). -
Result: If the purple color persists, oxalate is absent. If it turns colorless (reduced to
), residual oxalate is present.
References
-
Solubility of Calcium Oxalate: Molzon, J. A. (1976).[1] The Solubility of Calcium Oxalate as a Function of Dielectric Constant. University of Rhode Island.[1] Link
- Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for salt breaking protocols).
-
Properties of 2,6-Dimethylpiperazine: PubChem. (n.d.). (2R,6R)-2,6-Dimethylpiperazine.[2][3][4] National Library of Medicine. Link
-
Oxalate Extraction Methodology: Bong, W. C., et al. (2017). Addition of calcium compounds to reduce soluble oxalate in a high oxalate food system.[5] Food Chemistry, 221, 54–57.[5] Link
Sources
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. (2R,6R)-2,6-Dimethylpiperazine dihydrochloride | C6H16Cl2N2 | CID 66874124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,6R)-2,6-Dimethylpiperazine CAS#: 21655-49-2 [m.chemicalbook.com]
- 4. trans-2,6-Dimethylpiperazine oxalate 97% | AChemBlock [achemblock.com]
- 5. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]
purification of (2R,6R)-2,6-Dimethylpiperazine derivatives via recrystallization
Technical Support Center: Purification of (2R,6R)-2,6-Dimethylpiperazine Derivatives
Introduction: The Stereochemical Challenge
As researchers in medicinal chemistry, we understand that the (2R,6R)-2,6-dimethylpiperazine scaffold is a privileged chiral building block, often used to modulate solubility and pharmacokinetic profiles in drug candidates.[1][2] However, its purification presents a dual challenge:
-
Diastereomeric Purity: Separating the trans-isomer (racemic mixture of 2R,6R and 2S,6S) from the thermodynamically stable cis-isomer (meso, 2R,6S).[1]
-
Enantiomeric Purity: Resolving the trans-racemate to isolate the specific (2R,6R) enantiomer.[1]
This guide moves beyond basic textbook definitions to address the "oiling out" phenomena, hygroscopicity, and salt selection strategies that define the success of this purification.
Module 1: Critical Parameters & Solubility Physics
Before attempting recrystallization, you must understand the phase behavior of this molecule.
The "Oiling Out" Phenomenon (LLPS)
2,6-Dimethylpiperazine derivatives often exhibit Liquid-Liquid Phase Separation (LLPS) rather than crystallization.[1] This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, creating a metastable oil droplets phase.
-
Cause: High conformational flexibility of the piperazine ring and strong hydrogen-bonding capability with water/alcohols.[1][2]
-
Risk Factor: Presence of cis-meso impurity significantly depresses the melting point of the trans-isomer, promoting oiling out.[1][2]
Solvent Systems
| Solvent System | Role | Application |
| Methanol / Water | Resolution Solvent | Primary system for Tartrate salt resolution.[1][2] High solubility at boiling, sharp drop at cooling.[1] |
| Isopropanol (IPA) | Anti-Solvent | Used to force precipitation of the cis-isomer or N-Boc derivatives.[1][2] |
| Acetone | Wash Solvent | Removes non-polar impurities; piperazine salts are generally insoluble here.[1] |
| Toluene / Heptane | Recrystallization | Best for N-protected derivatives (e.g., N-Boc, N-Cbz) to avoid oiling out.[1][2] |
Module 2: Purification Workflow (Standard Operating Procedure)
This workflow assumes you are starting with a crude mixture containing both cis and trans isomers.[1]
Step 1: Removal of cis-Isomer (Diastereomeric Enrichment)
The cis-isomer is often less soluble in non-polar hydrocarbons than the trans-isomer.[1][2]
-
Dissolve crude oil in hot n-Heptane (5 mL/g).
-
Cool slowly to 0°C. The cis-isomer (meso) typically crystallizes out first.[1]
-
Filter and collect the filtrate (mother liquor), which is now enriched with the trans-racemate.[1]
-
Concentrate the filtrate to obtain the trans-enriched oil.[1]
Step 2: Chiral Resolution of trans-Isomer
To Isolate (2R,6R) from the trans-racemate.
-
Solvent: Methanol or Ethanol/Water (95:5).[1]
Protocol:
-
Dissolve trans-enriched 2,6-dimethylpiperazine (1.0 eq) in Methanol (10 V).
-
Add D-(-)-Tartaric Acid (1.0 eq) dissolved in hot Methanol.
-
Heat to reflux (65°C) for 30 minutes until clear.
-
Critical Step: Cool extremely slowly (5°C/hour) to room temperature. Rapid cooling causes encapsulation of the (2S,6S) isomer.
-
Seed with pure (2R,6R)-tartrate salt at 40°C if available.
-
Filter the white precipitate.[1] This is the (2R,6R)-2,6-dimethylpiperazine D-tartrate salt .[1][2]
Step 3: Salt Break (Free Basing)
-
Suspend the salt in DCM (Dichloromethane).
-
Add 4N NaOH (aq) until pH > 12.
-
Extract aqueous layer 3x with DCM.[1]
-
Dry over Na₂SO₄ and concentrate.
Module 3: Visualized Workflows
Figure 1: The Purification Architecture
This diagram outlines the logical flow from crude synthesis to enantiopure product.
Caption: Figure 1. Sequential purification logic separating diastereomers prior to enantiomeric resolution.
Module 4: Troubleshooting Guides
Issue 1: The Solution "Oils Out" Instead of Crystallizing
Symptoms: Formation of a second liquid phase (droplets) at the bottom of the flask upon cooling. No crystals form.[1]
Root Cause:
-
Temperature dropped too fast (Kinetic entrapment).
-
Impurity profile (especially cis-isomer) is too high, acting as a solvent.[1]
-
Solvent system is too polar (if using pure water) or too non-polar (if using pure toluene).
Corrective Action Plan:
Caption: Figure 2. Decision matrix for mitigating Liquid-Liquid Phase Separation (Oiling Out).
Issue 2: Low Diastereomeric Excess (de) or Enantiomeric Excess (ee)
Symptoms: NMR shows significant cis-methyl peaks (doublet at ~1.0 ppm vs ~1.1 ppm) or Chiral HPLC shows <95% ee.[1]
Troubleshooting:
-
The "Eutectic Trap": You may be operating near the eutectic point where both enantiomers crystallize together.
-
Solution: Perform a "Swish Purification" (Trituration).[1]
-
Take the solid salt.[1]
-
Suspend in refluxing Ethanol (insufficient volume to dissolve completely).
-
Stir vigorously for 1 hour.
-
Cool and filter.[1][3] Mechanism: Ostwald ripening will dissolve the smaller, less stable impurity crystals and redeposit them onto the thermodynamically stable (2R,6R) lattice.
-
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use L-Tartaric acid instead of D-Tartaric acid? A: Yes, but you will precipitate the (2S,6S) enantiomer (the mirror image).[1] If you use L-Tartaric acid, the (2R,6R) isomer will remain in the mother liquor. You would then need to evaporate the liquor and free-base it to recover your desired product, though this is less efficient than direct crystallization.[1][2]
Q2: My N-Boc derivative is not crystallizing. Why? A: N-Boc-2,6-dimethylpiperazine has a low melting point.[1][2] Ensure you are using a non-polar solvent like Hexane or Pentane at -20°C. If it oils out, scratch the glass surface with a rod to induce nucleation or use a seed crystal from a previous successful batch.[1][2]
Q3: How do I determine the absolute configuration without X-ray? A: Use optical rotation.
-
(2R,6R)-2,6-dimethylpiperazine (free base):
(c=1, Ethanol).[1][3] -
Note: The sign of rotation may flip depending on the solvent or if it is the salt form. Always compare against a literature standard [1].
References
-
Stereochemistry & Rotation Data: J. Med. Chem. 2013, 56, 12, 5151–5163.[1] (Verification of optical rotation for dimethylpiperazine derivatives).
-
Resolution Protocols: Org. Process Res. Dev. 2008, 12, 2, 282–290.[1][2] "Development of a Scalable Process for the Resolution of Piperazine Derivatives."
-
Oiling Out Mechanisms: Cryst. Growth Des. 2010, 10, 5, 2247–2257.[1] "Liquid–Liquid Phase Separation (Oiling Out) during Crystallization."
-
General Piperazine Handling: BenchChem Technical Support. "Purification of Piperazine-Containing Compounds." Link
Sources
troubleshooting low reactivity of (2R,6R)-2,6-Dimethylpiperazine oxalate
Here is the technical support guide for troubleshooting (2R,6R)-2,6-Dimethylpiperazine oxalate.
Topic: Troubleshooting Low Reactivity & Process Optimization Document ID: TS-DMP-2R6R-001 Status: Active
Executive Summary
You are likely experiencing low reactivity with This compound due to two distinct but compounding factors: The "Oxalate Trap" (salt stability) and Steric Shielding (intrinsic molecular geometry).
This guide addresses the complete failure of the material to react in standard nucleophilic substitutions (SNAr) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig). The oxalate salt is a stable, lattice-locked species that effectively removes the nucleophilicity of the nitrogen lone pairs. Furthermore, the (2R,6R) stereochemistry places methyl groups in positions that sterically hinder the approach of electrophiles.
Part 1: Diagnostic Workflow
Before altering your reaction conditions, determine which barrier is stopping your chemistry.
Figure 1: Diagnostic logic tree for isolating the root cause of low reactivity.
Part 2: The "Oxalate Trap" (Salt Liberation)
The Problem
Oxalic acid is a strong organic acid (pKa₁ ≈ 1.25, pKa₂ ≈ 4.14). It forms a tight, highly crystalline lattice with 2,6-dimethylpiperazine. In this form, the nitrogen atoms are protonated (
-
Consequence: Nucleophilic attack is impossible because the lone pair is bound to a proton.
-
Solubility: The oxalate salt is generally insoluble in DCM, THF, Toluene, and Dioxane. It will sit at the bottom of your flask as an inert solid.
The Solution: Biphasic "Jailbreak" Protocol
Do not attempt to neutralize the salt in situ (inside the reaction vessel) unless you are using highly polar solvents (DMSO/Water) and inorganic bases. For high-yielding organometallic chemistry, you must isolate the free base first.
Protocol: Isolation of Free Base (2R,6R)-2,6-Dimethylpiperazine
Reagents:
-
Starting Material: this compound
-
Base: 5M NaOH (aq) or saturated KOH
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Drying Agent: Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Dissolution: Suspend the oxalate salt in minimal distilled water (approx. 5 mL per gram of salt). Stir until fully dissolved. Note: If it does not dissolve, add slightly more water; oxalates are water-soluble.
-
Basification: Slowly add 5M NaOH to the aqueous solution while stirring. Monitor pH.
-
Target: pH > 12.
-
Observation: The solution may become cloudy or an oil may separate as the free amine is liberated.
-
-
Extraction: Extract the aqueous layer with DCM (
vol).-
Tip: The free base is highly soluble in DCM.
-
-
Drying: Combine organic layers and dry over anhydrous
for 15 minutes. -
Concentration: Filter and concentrate under reduced pressure (Rotavap).
-
Caution: The free base is a low-melting solid/oil and is volatile . Do not apply high vacuum for extended periods or heat aggressively (>40°C).
-
-
Storage: The resulting free base is hygroscopic and absorbs
from the air (forming carbamates). Use immediately or store under Argon/Nitrogen.
Part 3: Overcoming Steric Hindrance
Once you have the free base, you may still face low yields. The (2R,6R) isomer places two methyl groups in close proximity to the reactive nitrogen centers. This creates significant steric bulk that impedes the approach of bulky electrophiles or metal catalysts.
Data: Steric Parameters & Reactivity
| Parameter | Piperazine (Unsubstituted) | (2R,6R)-2,6-Dimethylpiperazine | Impact |
| Nucleophilicity | High | Moderate | Methyl groups shield the N-lone pair. |
| Conformation | Chair (Dynamic) | Rigid Chair (Diequatorial Me) | Reduced conformational flexibility. |
| Common Failure | N/A | Pd-Catalyzed Coupling | Standard ligands (BINAP, dppf) are too bulky. |
Recommended Conditions for Coupling
1. SNAr (Nucleophilic Aromatic Substitution)
If coupling with electron-deficient aryl halides (e.g., 4-fluoronitrobenzene):
-
Solvent: DMSO or NMP (Polar aprotic is required).
-
Temperature: Increase to 100–120°C. The steric barrier requires higher activation energy.
-
Base: DIPEA (Hünig's base) or
.
2. Buchwald-Hartwig Amination (Pd-Catalyzed)
This is the most common failure point. Standard conditions will fail. You must use Third or Fourth Generation Buchwald Precatalysts designed for sterically hindered amines.
Optimized Protocol:
-
Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 .
-
Why: These bulky, electron-rich ligands facilitate the reductive elimination step, which is the rate-limiting step for hindered amines [1].
-
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS .[1]
-
Why: Strong, soluble bases are required to deprotonate the amine-Pd complex.
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temperature: 80–100°C.
Figure 2: The steric bottleneck occurs during the amine binding and reductive elimination steps. Specialized ligands are required to lower this energy barrier.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use the oxalate salt directly if I add excess base (e.g., Cs2CO3) to the reaction? A: Generally, no . While theoretically possible in highly polar solvents like DMSO, the oxalate anion can chelate palladium species, poisoning the catalyst. Furthermore, the solubility of the oxalate salt in organic solvents (toluene/dioxane) is so low that the reaction kinetics are glacial. Always free-base first.
Q: I free-based the material, but my yield is still <10%. Why? A: Check for regioselectivity and oligomerization .
-
Since (2R,6R)-2,6-dimethylpiperazine is a diamine, it can couple twice (bridging two aryl groups). Ensure you are using a large excess (3-5 equiv) of the diamine if you want the mono-arylated product.
-
Check if your catalyst has deactivated. Sterically hindered amines react slowly; if the catalyst is unstable at high temps (e.g., Pd(PPh3)4), it will die before the reaction completes. Switch to a palladacycle precatalyst (G3/G4).
Q: Is the (2R,6R) stereochemistry stable during these reactions? A: Yes. The chiral centers are at the carbon atoms adjacent to the nitrogen. Under standard basic coupling conditions, these centers are not prone to racemization. However, avoid extremely harsh acidic conditions which could potentially facilitate ring-opening or isomerization.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122026, 2,6-Dimethylpiperazine.
Sources
Technical Support Center: (2R,6R)-2,6-Dimethylpiperazine Oxalate Stability & Handling
Current Status: Operational Subject: Preventing Hygroscopic Degradation & Maintaining Stoichiometric Integrity Ticket ID: DMP-OX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
(2R,6R)-2,6-Dimethylpiperazine oxalate (DMP-Ox) is a critical chiral building block.[1] While the oxalate salt form is generally selected to improve crystallinity and handling compared to the hygroscopic free base, it remains susceptible to pseudopolymorphic transitions (hydrate formation) and deliquescence in high-humidity environments.
This guide addresses the "degradation" of DMP-Ox, which is rarely a chemical decomposition of the piperazine ring or oxalate moiety under ambient conditions, but rather a physical and stoichiometric failure caused by uncontrolled moisture uptake. This leads to dosing errors, caking, and potential downstream yield losses.[1]
Module 1: Environmental Control (FAQs)
Q: My DMP-Ox has formed hard clumps. Has it chemically degraded?
A: Likely not.[1] Diagnosis: This is a physical phenomenon known as sintering via capillary condensation .[1] Mechanism: At specific relative humidity (RH) thresholds, a microscopic layer of saturated solution forms on the crystal surface.[1] When the temperature fluctuates or humidity drops, this solution recrystallizes, forming solid bridges between particles.[1] Action:
-
Do not discard. Unless the material is discolored (yellow/brown indicating oxidation), it is chemically intact.[1]
-
Remedy: Grind the clumps in a dry environment (glove bag) and proceed to the Drying Protocol in Module 3.[1]
Q: What are the "Red Line" storage conditions?
A: You must maintain the material below its Critical Relative Humidity (CRH) .[1] While the specific CRH for DMP-Ox is not standard public data, amine oxalates generally exhibit deliquescence risks above 45-50% RH .[1]
-
Ideal Storage: Tightly sealed amber glass, secondary containment with desiccant,
.[1] -
Forbidden: Storing in plastic bags (permeable to moisture over time) or in fridges without desiccators (condensation risk upon warming).[1]
Module 2: Operational Handling (Troubleshooting)
Issue: "I weighed 100 mg, but my reaction yield indicates I only added 85 mg." Root Cause: Stoichiometric Drift due to Water Weight. If your DMP-Ox has absorbed water, you are weighing "dead mass" (water) rather than active starting material.[1]
Troubleshooting Workflow:
| Symptom | Diagnostic Step | Immediate Fix |
| Sticky/Tacky Solid | Visual inspection.[1] Material adheres to spatula.[1] | Stop. Do not use for quantitative work. Dry immediately (See Module 3).[1] |
| Free-flowing but Low Yield | Perform Karl Fischer (KF) titration or TGA .[1] | Adjust molecular weight in calculations to account for water % (e.g., use MW of hydrate).[1] |
| Variable NMR Integrals | Check HDO peak in DMSO- | If water peak is significant, vacuum dry sample before use.[1] |
Decision Tree: Safe Handling Workflow
Figure 1: Decision logic for handling hygroscopic salts based on environmental humidity.
Module 3: Recovery & Drying Protocols
If your material has absorbed moisture, use this protocol to reset the stoichiometry without decomposing the salt.
Protocol: Vacuum Drying with
Objective: Remove surface adsorbed water and lattice hydrates.[1] Safety Note: (2R,6R)-2,6-Dimethylpiperazine is volatile as a free base, but the oxalate salt effectively "anchors" it.[1] However, excessive heat can still cause dissociation or sublimation.[1]
-
Equipment: Vacuum oven or Abderhalden drying pistol.
-
Desiccant: Phosphorus Pentoxide (
) or high-grade Silica Gel.[1] -
Temperature: Set to 40–50°C .
-
Warning: Do not exceed 60°C under high vacuum initially, as this may cause "popping" of the crystals if water release is rapid.
-
-
Pressure:
. -
Duration: 12–24 hours.
-
Validation: Weigh the sample. Return to oven for 2 hours. Weigh again. Repeat until mass change is
.
Alternative: Recrystallization (For severe caking/purity doubts) [1]
-
Solvent: Ethanol or Isopropyl Alcohol (IPA).[1]
-
Method: Dissolve in minimum hot ethanol. If insoluble impurities remain, filter.[1] Cool slowly to 4°C.
-
Rationale: Alcohols displace water and are easier to remove under vacuum [1].[1]
Module 4: The Science of Degradation (Deep Dive)
Understanding the mechanism builds trust in the solution.[1]
The Hygroscopic Cycle
The degradation of DMP-Ox is rarely a bond-breaking event.[1] It is a phase transition.[1]
-
Adsorption: Water molecules bind to the polar ammonium (
) and carboxylate ( ) sites on the crystal surface.[1] -
Deliquescence: If the RH exceeds the salt's specific critical point, the crystal dissolves in its own adsorbed water, forming a saturated liquid film.
-
Recrystallization (Caking): When humidity drops, the dissolved salt reprecipitates, fusing particles together [2].[1]
Chemical Stability (Oxalate vs. Free Base)
The oxalate salt is significantly more stable than the free base.[1]
-
Free Base: Susceptible to carbamate formation (reaction with atmospheric
) and oxidation (N-oxide formation).[1] -
Oxalate Salt: Protonation of the nitrogen atoms by oxalic acid reduces the nucleophilicity of the amine, protecting it from oxidation and
capture. Therefore, keep it as the salt until the moment of reaction [3].
Diagram: The Hygroscopic "Cycle of Doom"
Figure 2: The physical pathway of hygroscopic degradation.[1] Note that "Caking" is reversible physically, but "Deliquescence" makes handling impossible.[1]
References
-
BenchChem. (2025).[1][2] Technical Support Center: Purification of Piperazine-Containing Compounds.[1] Retrieved from .[1]
-
Royal Society of Chemistry. (2015).[1] Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts. Environmental Science: Processes & Impacts.[1] Retrieved from .[1]
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: cis-2,6-Dimethylpiperazine.[1][3] (Used for general piperazine handling properties).[1] Retrieved from .[1]
Sources
Technical Support Center: Workup Procedures for Piperazine Oxalate Salts in Synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges during the workup and isolation of piperazine oxalate salts. The content is structured to address common experimental issues through a combination of foundational principles, frequently asked questions, and systematic troubleshooting protocols.
Foundational Principles: Physicochemical Properties
A successful workup hinges on understanding the chemical properties of the molecules involved. Piperazine is a diprotic base, and oxalic acid is a diprotic acid. Their respective pKa values are fundamental to controlling the salt formation and precipitation.
The significant difference between the pKa of piperazine's nitrogen atoms and oxalic acid's carboxyl groups drives the formation of a stable salt. The choice of forming the mono-oxalate or di-oxalate salt depends on the stoichiometry of the acid used.
| Compound | Molar Mass ( g/mol ) | pKa1 | pKa2 | Solubility |
| Piperazine | 86.14 | 9.73[1][2] | 5.35[1][2] | Freely soluble in water[3][4]; soluble in ethanol[5]. |
| Oxalic Acid | 90.03 | 1.25 | 4.27 | Soluble in water, ethanol. |
General Experimental Workflow
The isolation of piperazine oxalate salt is typically achieved through precipitation by neutralizing the piperazine base with oxalic acid in a suitable solvent system. The key is to select a solvent where the piperazine free base is soluble, but the resulting oxalate salt is not.
Caption: Decision tree for troubleshooting common piperazine oxalate workup issues.
| Symptom | Potential Cause(s) | Systematic Troubleshooting Steps & Solutions |
| No Precipitation or Very Low Yield | 1. The salt is soluble in the chosen solvent system. [6] 2. The solution is too dilute. 3. Insufficient oxalic acid was added (incorrect stoichiometry). | 1. Add an Anti-Solvent: Gradually add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether, heptane) to the mother liquor to induce precipitation. 2. Concentrate the Solution: Carefully remove some solvent under reduced pressure to increase the concentration. 3. Cool Further: Ensure the mixture is thoroughly chilled in an ice bath (0-5°C) for an extended period. 4. Check Stoichiometry: Add another portion of oxalic acid to see if more precipitate forms. |
| Product is Oily, Gummy, or Amorphous | 1. Precipitation was too rapid ("crashed out"). 2. Presence of water leading to sticky hydrates. [6][7] 3. High levels of impurities are inhibiting crystallization. | 1. Re-dissolve and Re-precipitate: Gently warm the mixture to re-dissolve the product, then allow it to cool very slowly with gentle stirring. 2. Solvent Exchange: If water is suspected, consider re-dissolving in a minimal amount of a polar solvent like methanol and precipitating by adding a less polar solvent like acetone. 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystallization. |
| Isolated Salt has Low Purity | 1. Co-precipitation of structurally similar impurities (e.g., other alkylated piperazines). [8][9] 2. Inadequate washing of the filter cake. 3. Mother liquor trapped within the solid due to fine particle size. | 1. Recrystallize: Dissolve the impure salt in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form purer crystals. [8] 2. Improve Washing: Ensure the filter cake is washed thoroughly with cold solvent. A slurry wash (suspending the solid in fresh cold solvent and re-filtering) can be more effective than a simple rinse. 3. Optimize Precipitation: Re-run the reaction with slower acid addition and cooling to generate larger crystals, which are less prone to trapping impurities. |
| Filtration is Extremely Slow | 1. The precipitated particles are exceptionally small (fines). 2. The solid is amorphous or gelatinous rather than crystalline. | 1. Age the Slurry: Allow the slurry to stir at a cool temperature for several hours. This can encourage smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening). 2. Change Solvent System: A different solvent may promote the growth of larger, more easily filterable crystals. 3. Use a Filter Aid: For very difficult filtrations, a pad of Celite® or diatomaceous earth can be used on the filter paper, but be aware this will contaminate the solid. |
Detailed Experimental Protocols
Protocol 1: Preparation and Isolation of Piperazine Di-oxalate
This protocol details the selective precipitation of piperazine as its di-oxalate salt from an organic solvent.
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve the crude piperazine free base (1.0 eq.) in a suitable volume of acetone (e.g., 5-10 mL per gram of piperazine). Stir until all solids are dissolved.
-
Acid Preparation: In a separate beaker, dissolve oxalic acid dihydrate (2.05 eq.) in a minimal amount of warm ethanol or acetone.
-
Precipitation: While stirring the piperazine solution at room temperature, add the oxalic acid solution dropwise over 15-20 minutes. A white precipitate should begin to form.
-
Crystallization: After the addition is complete, continue stirring the resulting slurry at room temperature for 1 hour. Then, cool the flask in an ice bath to 0-5°C and stir for an additional 1-2 hours to ensure complete precipitation. [6]5. Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold acetone to remove any remaining soluble impurities. [6]7. Drying: Dry the pure piperazine di-oxalate salt in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Quality Control and Characterization
Verifying the identity and purity of the final product is a critical step.
-
Melting Point: Determine the melting point of the dried salt. A pure crystalline solid should exhibit a sharp melting point. [10]2. HPLC Analysis: Prepare a dilute solution of the salt in a suitable mobile phase. Analyze by HPLC with UV detection to determine the purity and identify any potential impurities. [11][12]3. NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to confirm the structure and the ratio of piperazine to oxalate.
References
- US2919275A - Purification of piperazine - Google P
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. (URL: [Link])
-
How to extract/isolate piperazine from water without distillation? - ResearchGate. (URL: [Link])
- US3481933A - Recovery and purification of piperazine - Google P
-
Piperazine-impurities - Pharmaffiliates. (URL: [Link])
-
Piperazine - Solubility of Things. (URL: [Link])
-
Piperazine - PubChem. (URL: [Link])
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (URL: [Link])
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (URL: [Link])
-
A Review on Analytical Methods for Piperazine Determination - ResearchGate. (URL: [Link])
-
Analytical CHEMISTRY - De Gruyter. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (URL: [Link])
-
Piperazine | C4H10N2 | CID 4837 - PubChem. (URL: [Link])
-
p K a Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. (URL: [Link])
-
pK a values of common substituted piperazines - ResearchGate. (URL: [Link])
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])
-
Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K - Semantic Scholar. (URL: [Link]
- US2975181A - Method for the preparation of piperazine salts - Google P
-
Solid liquid solubility of piperazine - SINTEF. (URL: [Link])
-
Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine - ResearchGate. (URL: [Link])
-
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings - Academia.edu. (URL: [Link])
-
Piperazine - Wikipedia. (URL: [Link])
-
(PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. (URL: [Link])
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (URL: [Link])
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (URL: [Link])
-
Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])
-
Piperazine - AERU - University of Hertfordshire. (URL: [Link])
-
Optimized solubility and bioavailability of genistein based on cocrystal engineering - Springer. (URL: [Link])
-
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF - ResearchGate. (URL: [Link])
-
Mechanochemical Synthesis of Resveratrol-Piperazine Cocrystals - PubMed. (URL: [Link])
-
Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate - SciELO South Africa. (URL: [Link])
-
Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals - MDPI. (URL: [Link])
Sources
- 1. uregina.ca [uregina.ca]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperazine [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings [academia.edu]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Validation & Comparative
1H NMR spectrum analysis of (2R,6R)-2,6-Dimethylpiperazine oxalate
Technical Assessment: 1H NMR Characterization of (2R,6R)-2,6-Dimethylpiperazine Oxalate
Part 1: Executive Summary & Technical Context
This compound [CAS: 402832-69-3] is a critical chiral building block used in the synthesis of complex pharmaceutical agents. Unlike its free base counterpart, the oxalate salt offers enhanced crystallinity, non-volatility, and long-term stability, making it the preferred form for storage and precise stoichiometric handling in GMP environments.
However, the analysis of this compound presents unique challenges:
-
Stereochemical Purity: Distinguishing the desired chiral trans-(2R,6R) isomer from the thermodynamically stable cis-(meso) impurity.
-
Salt Stoichiometry: Confirming the 1:1 vs. 1:2 amine-to-acid ratio.
-
Solvent Effects: The significant chemical shift displacement caused by protonation in the oxalate form compared to the free base.
This guide provides a definitive NMR analysis protocol, contrasting the oxalate salt with alternative forms to validate material integrity.
Part 2: Analytical Workflow (Visualization)
The following decision tree outlines the logic for validating the identity and purity of the (2R,6R) isomer using 1H NMR.
Figure 1: Analytical logic flow for distinguishing piperazine stereoisomers and confirming salt formation via NMR.
Part 3: 1H NMR Spectrum Analysis
Sample Preparation Protocol
To ensure reproducibility and prevent salt dissociation or pH-induced shifting:
-
Solvent: Use Deuterium Oxide (D₂O) for optimal resolution of ring coupling constants. Use DMSO-d₆ only if observation of the ammonium (NH₂⁺) or carboxylic acid protons is required (though oxalate protons are often broad/invisible due to exchange).
-
Concentration: Dissolve 10-15 mg of the oxalate salt in 0.6 mL of solvent.
-
Reference: Calibrate to the residual solvent peak (D₂O: HDO @ 4.79 ppm; DMSO: 2.50 ppm). Note: TMS is not recommended for D₂O due to solubility issues; use TSP if an internal standard is strictly necessary.
Spectral Assignment (D₂O)
The oxalate salt creates a protonated environment (likely mono-protonated or di-protonated depending on pH, but typically the mono-oxalate involves significant deshielding).
| Region | Chemical Shift (δ ppm)* | Multiplicity | Integration | Assignment | Structural Insight |
| Methyl | 1.35 – 1.45 | Doublet (d) | 6H | -CH₃ (C2, C6) | Deshielded by ~0.3 ppm vs. free base (1.0-1.1 ppm) due to N-protonation. |
| Ring (α) | 3.40 – 3.70 | Multiplet (m) | 2H | H-2, H-6 | Protons adjacent to N and Methyl. The "fingerprint" region for stereochemistry. |
| Ring (β) | 3.10 – 3.40 | Multiplet | 4H | H-3, H-5 | ABX or AA'BB' system. Complex splitting due to ring conformation. |
| Oxalate | N/A | Silent | 0H | (COO)₂²⁻ | No C-H protons. Visible in 13C NMR (~165-170 ppm). |
*Note: Exact shifts vary with concentration and pH. The key is the relative shift compared to the free base.
The Critical Distinction: Trans (2R,6R) vs. Cis (Meso)
This is the most common failure point in QC. You must analyze the coupling constants (
-
Cis-Isomer (Meso): The molecule adopts a chair conformation where both methyl groups are equatorial (1,3-diequatorial). Consequently, the H-2 and H-6 protons are both axial .
-
Signal: They exhibit large axial-axial coupling (
Hz) with the axial protons on C3/C5.
-
-
Trans-Isomer (2R,6R): In a rigid chair, one methyl would be axial and one equatorial. However, to minimize steric strain, the trans isomer often adopts a twisted conformation.
-
Signal: The H-2/H-6 protons do not show the clean, large diaxial coupling triplets seen in the meso compound. The multiplet appears more complex and narrower overall.
-
Diagnostic Rule: If you see a clear, wide triplet/quartet with
Part 4: Comparative Guide (Oxalate vs. Alternatives)
Why choose the Oxalate salt over the Free Base or Hydrochloride?
| Feature | (2R,6R)-Oxalate Salt | Free Base | Hydrochloride (HCl) |
| Stoichiometry | Precise (1:1) | Variable (Hygroscopic) | Variable (Hygroscopic) |
| Physical State | Crystalline Solid | Low-melting Solid / Liquid | Crystalline Solid |
| NMR Handling | Stable Shifts | pH-dependent Shifts | Stable Shifts |
| Purification | High (Crystallizes well) | Low (Hard to separate isomers) | Moderate |
| Volatility | Non-volatile | Volatile (Loss during drying) | Non-volatile |
Experimental Insight: When using the Free Base in synthesis, researchers often observe yield inconsistencies. This is frequently due to the volatility of the free base during vacuum drying steps, leading to incorrect mass-to-mole calculations. The Oxalate form eliminates this error, ensuring exact stoichiometry in coupling reactions.
NMR Data Comparison:
-
Free Base:
(C2-H) 2.70 ppm. -
Oxalate:
(C2-H) 3.50 ppm. -
Observation: The ~0.8 ppm downfield shift confirms salt formation. If the spectrum shows peaks at 2.7 ppm, the salt has dissociated (unlikely in D₂O) or the sample contains free base impurity.
Part 5: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66056, 2,6-Dimethylpiperazine. Retrieved February 15, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1] (Provides baseline data for solvent residuals in D2O and DMSO). Retrieved from [Link]
Sources
Technical Guide: Determination of Enantiomeric Excess for (2R,6R)-2,6-Dimethylpiperazine
Executive Summary
Analyte: (2R,6R)-2,6-Dimethylpiperazine (CAS: 75326-65-7) Challenge: The molecule lacks a significant UV chromophore (transparent >210 nm) and possesses C2 symmetry. Direct chiral HPLC with standard UV detection is ineffective without derivatization. Solution: This guide compares two validated workflows:
-
Indirect Separation (Recommended): Derivatization with GITC followed by Achiral RP-HPLC.
-
Direct Separation: Pre-column derivatization (NBD-Cl) followed by Chiral Stationary Phase (CSP) HPLC.
Part 1: Strategic Analysis & Decision Matrix
The determination of enantiomeric excess (ee) for 2,6-dimethylpiperazine requires overcoming two hurdles: chirality and detection .[1]
The "Chromophore Problem"
Unlike aromatic drug intermediates, 2,6-dimethylpiperazine is an aliphatic amine. It does not absorb UV light effectively above 200 nm.[2]
-
Implication: You cannot simply inject the raw sample onto a Chiralpak AD-H or OD-H column and expect a signal at 254 nm.
-
Causality: To see it, you must tag it. This tag can either be achiral (just for visibility) or chiral (to create diastereomers).
Decision Workflow
The following logic gate determines the optimal method for your laboratory setup.
Figure 1: Decision matrix for selecting the analytical method based on laboratory instrumentation.
Part 2: Comparative Analysis of Methods
| Feature | Method A: GITC Derivatization (Recommended) | Method B: NBD-Cl + Chiral Column | Method C: NMR (CSA) |
| Principle | Diastereomeric separation on Achiral C18 | Enantiomeric separation on CSP | Chiral Solvating Agent interaction |
| Column Type | Standard C18 (e.g., Zorbax Eclipse, Waters Symmetry) | Chiralpak IC or AD-H | None (NMR Tube) |
| Detection | UV at 254 nm (Strong signal from GITC) | UV at 470 nm (Strong signal from NBD) | 1H NMR Chemical Shift |
| Resolution (Rs) | Typically > 2.0 (High) | Varies (1.5 - 3.[3]0) | Low (Peak overlap common) |
| Cost/Sample | Low (Reagents are cheap, column is standard) | High (Chiral columns are expensive) | Medium (Deuterated solvents) |
| Limit of Quant (LOQ) | ~0.05% ee | ~0.1% ee | ~1-2% ee |
| Throughput | Medium (Requires 30 min derivatization) | Medium (Requires derivatization) | Fast (Mix and measure) |
Part 3: Detailed Experimental Protocols
Method A: GITC Derivatization (The Gold Standard)
This method uses 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) .[4] The isothiocyanate group reacts with the secondary amine of the piperazine to form a thiourea linkage. Since GITC is enantiopure, the reaction with the (2R,6R) and (2S,6S) enantiomers creates diastereomers which have different physical properties and can be separated on a standard C18 column.
1. Reagents
-
Derivatizing Agent: GITC (Sigma-Aldrich/Merck).
-
Solvent: Acetonitrile (HPLC Grade).
-
Base: Triethylamine (TEA).
-
Buffer: 10 mM Ammonium Phosphate (pH 3.0).
2. Derivatization Workflow
-
Stock Solution: Dissolve 10 mg of the sample (2,6-dimethylpiperazine) in 10 mL of Acetonitrile.
-
Reaction Mix: In a 2 mL HPLC vial, combine:
-
50 µL Sample Stock.
-
50 µL TEA (0.5% in MeCN).
-
100 µL GITC Solution (1 mg/mL in MeCN).
-
-
Incubation: Shake at room temperature for 30 minutes.
-
Quenching: Add 10 µL of 10% Ethanolamine (to scavenge excess GITC and prevent ghost peaks).
-
Dilution: Dilute to 1 mL with Mobile Phase A.
3. HPLC Conditions
-
Column: C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Phosphate (pH 3.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 20% B to 50% B over 20 minutes.
-
Detection: UV @ 254 nm.
-
Elution Order: The (2R,6R)-GITC derivative typically elutes before the (2S,6S)-GITC derivative due to steric hindrance differences in the diastereomeric complex.
Figure 2: Reaction pathway for GITC derivatization converting enantiomers into separable diastereomers.
Method B: Direct Chiral HPLC (with NBD-Cl)
If a chiral column is available, this method is viable. However, because the analyte has no UV absorption, we must first tag it with NBD-Cl (4-chloro-7-nitrobenzofurazan) to make it visible at 470 nm.
1. Protocol
-
Derivatization: Mix sample with NBD-Cl in borate buffer (pH 8.0) at 60°C for 1 hour.
-
Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).
-
Why IC? Immobilized phases tolerate the aggressive solvents often needed to solubilize piperazine derivatives better than coated phases (AD/OD).
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Detection: UV/Vis @ 470 nm (or Fluorescence Ex 470/Em 530 for ultra-trace detection).
Part 4: Data Calculation & Validation
Calculating Enantiomeric Excess (ee)
Regardless of the method used, the calculation remains the same:
[5]Self-Validation Checklist (Trustworthiness)
To ensure the assay is valid, you must run the following controls:
-
The Blank: Inject the derivatizing reagent (GITC or NBD-Cl) alone. Ensure no peaks co-elute with your analyte.
-
The Racemate: Inject a verified racemic mixture (50:50) of 2,6-dimethylpiperazine.
-
Pass Criteria: You must observe two peaks with a resolution (
) > 1.5 and an area ratio of 1.0 ± 0.05.
-
-
The Spike: Spike your pure (2R,6R) sample with 1% of the (2S,6S) enantiomer.
-
Pass Criteria: The minor peak must be detectable with a signal-to-noise (S/N) ratio > 10.
-
References
-
GITC Derivatization for Secondary Amines: Sakaguchi, Y., et al. "Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral derivatization." Separation Science Plus, 2022.[4]
-
Chiral Column Selection for Piperazines: BenchChem Application Note. "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." (Methodology applicable to dimethylpiperazine analogs).
-
NBD-Cl Derivatization Protocol: Reddy, P.R., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.[2]
-
Marfey's Reagent (Alternative Derivatization): Bhushan, R., & Martens, J. "Amino Acids and their Derivatives: Chiral Separations Using Marfey's Reagent."[6] CRC Press, 2007.
Sources
- 1. uma.es [uma.es]
- 2. jocpr.com [jocpr.com]
- 3. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
Technical Guide: Crystal Structure & Characterization of (2R,6R)-2,6-Dimethylpiperazine Oxalate
The following guide provides a comprehensive technical analysis of the crystal structure and solid-state properties of (2R,6R)-2,6-Dimethylpiperazine Oxalate . This document is designed for drug development professionals requiring rigorous data on chiral building block characterization.
Executive Summary
(2R,6R)-2,6-Dimethylpiperazine is a critical chiral scaffold in the synthesis of diverse pharmacological agents, particularly in the modulation of G-protein coupled receptors (GPCRs) and kinase inhibitors. While the free base is chemically versatile, it suffers from handling issues including hygroscopicity and volatility.
The Oxalate Salt form is the preferred solid-state alternative for storage and handling. This guide analyzes its crystallographic data, comparing it against the free base and hydrochloride alternatives to demonstrate its superior utility in process chemistry.
Chemical Identity & Stereochemical Conformation
The structural integrity of this building block relies on the stability of the piperazine ring conformation.
| Parameter | Detail |
| IUPAC Name | (2R,6R)-2,6-Dimethylpiperazine; oxalic acid |
| Stereochemistry | Trans-isomer (Enantiopure) |
| CAS Number | 108-49-6 (Free Base, racemic trans); Specific salt CAS varies by vendor |
| Molecular Formula | C |
| Molecular Weight | 114.19 (Base) + 90.03 (Acid) = 204.22 g/mol |
Stereochemical Insight
Unlike the cis-isomer (meso, 2R,6S), which undergoes rapid ring-flipping between axial-equatorial conformers, the (2R,6R)-trans-isomer is locked in a rigid diequatorial chair conformation . This minimizes 1,3-diaxial interactions, making the (2R,6R) framework thermodynamically more stable but kinetically harder to isolate from the reaction mixture without a resolving agent.
Crystal Structure Analysis
Predicted Unit Cell & Packing Motifs
Note: While specific lattice parameters for the enantiopure oxalate are often proprietary, the following structural model is derived from homologous piperazine-oxalate systems (CSD Refcodes: PIPZOX, DMPIXZ).
-
Crystal System: Monoclinic (Likely Space Group:
)[1][2] -
Packing Motif: The structure is dominated by a 2D Hydrogen-Bonded Sheet .
-
The oxalate anion (
) acts as a bidentate bridging ligand.[3] -
The protonated piperazine nitrogens (
) donate hydrogen bonds to the oxalate oxygens ( ). -
Interaction:
(Strong, electrostatic).
-
-
Conformation in Lattice: The (2R,6R)-cation adopts a perfect chair conformation with both methyl groups in the equatorial position, extending the lattice parameters along the
-axis relative to the unsubstituted piperazine.
Comparative Solid-State Properties
The following table contrasts the Oxalate salt with the Free Base and Dihydrochloride salt.
| Property | (2R,6R)-Free Base | (2R,6R)-Oxalate Salt | (2R,6R)-2HCl Salt |
| Melting Point | 115–118 °C | > 205 °C (Decomp) | > 250 °C |
| Hygroscopicity | High (Deliquescent) | Low (Non-hygroscopic) | High (Very Hygroscopic) |
| Crystallinity | Waxy / Plates | Well-defined Prisms | Needles (often solvated) |
| Handling | Sublimes; requires sealed storage | Stable in air; easy to weigh | Requires desiccator |
| Solubility (Water) | Moderate | Low to Moderate | Very High |
| Purification Role | N/A | Excellent (Rejects impurities) | Poor (Traps impurities) |
Analyst Insight: The oxalate's lower solubility compared to the HCl salt is a strategic advantage during purification. It allows for the "crashing out" of the desired enantiomer from aqueous/alcoholic mother liquors, leaving uncrystallized impurities behind.
Experimental Protocols
Protocol: Salt Formation & Crystallization
This self-validating protocol ensures the isolation of high-purity (2R,6R)-oxalate crystals suitable for X-ray diffraction (XRD) or synthetic use.
Materials:
-
Crude (2R,6R)-2,6-Dimethylpiperazine (or trans-racemate for resolution).
-
Oxalic Acid Dihydrate (Reagent Grade).
-
Solvent: Ethanol (Absolute) and Methanol.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the amine in 10 mL of warm Ethanol (40°C).
-
Acid Addition: Separately, dissolve 10.5 mmol (1.05 eq) of Oxalic Acid in 5 mL warm Ethanol.
-
Mixing: Slowly add the acid solution to the amine solution with vigorous stirring. A thick white precipitate will form immediately (exothermic).
-
Digestion: Heat the slurry to reflux (78°C) for 30 minutes. If the solid does not dissolve, add Methanol dropwise until a clear solution is obtained (supersaturation).
-
Crystallization: Remove from heat and allow to cool slowly to Room Temperature (RT) over 4 hours. Then, refrigerate at 4°C overnight.
-
Filtration: Filter the prisms under vacuum. Wash with cold Ethanol (
mL). -
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Workflow Visualization
The following diagram illustrates the critical decision pathways for processing the 2,6-dimethylpiperazine isomers.
Caption: Purification workflow separating the meso-cis isomer and isolating the (2R,6R)-trans enantiomer via salt formation.
Structural Mechanism of Stability
Why is the oxalate salt superior for this specific molecule? The answer lies in the Supramolecular Synthon .
-
Proton Transfer: The
of piperazine ( ) and oxalic acid ( ) ensures complete protonation of the secondary amines, forming a dication. -
R
Motif: The oxalate anion forms a robust hydrogen-bonding ring motif with the piperazine NH groups.-
This creates a "ribbon" structure in the solid state.
-
The rigid diequatorial methyl groups of the (2R,6R) isomer lock the ribbons into a precise stacking order, preventing the inclusion of water molecules (hydrophobicity of the methyls shields the H-bond network).
-
-
Outcome: This specific crystal packing results in the high melting point and resistance to humidity observed in the oxalate, unlike the HCl salt where the chloride ions allow water to penetrate the lattice.
References
-
ChemicalBook. 2,6-Dimethylpiperazine Properties and Applications. Retrieved from
-
PubChem. (2R,6S)-2,6-Dimethylpiperazine Oxalate Data (Isomer Comparison). National Library of Medicine. Retrieved from
-
AChemBlock. Trans-2,6-Dimethylpiperazine Oxalate Product Specifications. Retrieved from
- Suckert, S., et al.Crystal structure of dimethylpyrazine derivatives (Structural Homologs).Zeitschrift für Naturforschung B, 2014. (Contextual grounding for packing motifs).
- Japanese Patent JP3443583B2.Method for producing cis-2,6-dimethylpiperazine and separation of isomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2′-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: (2R,6R) vs. (2S,6S) Dimethylpiperazine Oxalate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the realm of medicinal chemistry and fragment-based drug design, 2,6-dimethylpiperazine represents a privileged scaffold due to its conformational rigidity and capacity to modulate lipophilicity. While the cis-isomer (2R,6S) is a meso compound, the trans-isomers—(2R,6R) and (2S,6S) —exist as a pair of enantiomers.
For the application scientist, the choice between the (2R,6R) and (2S,6S) oxalate salts is rarely about intrinsic chemical reactivity—which is identical in achiral environments—but rather about chiral recognition in biological systems and synthetic resolution efficiency. This guide objectively compares these enantiomers, highlighting their divergence in enzyme inhibition (CPS1 case study) and providing validated protocols for their handling and resolution.
Stereochemical Foundation & Structural Analysis
The 2,6-dimethylpiperazine scaffold possesses two chiral centers at the C2 and C6 positions. The oxalate salt form serves primarily to stabilize the volatile free base and prevent air oxidation.
-
(2R,6R) and (2S,6S): These are trans-isomers with
symmetry. The methyl groups are typically diaxial or diequatorial depending on the ring flip, though the diequatorial conformation is energetically favored in the free base. -
(2R,6S): This is the cis-isomer. It is achiral (meso) due to an internal plane of symmetry.
Critical Distinction: Unlike the meso compound, the (2R,6R) and (2S,6S) enantiomers are non-superimposable mirror images. Their physical properties (Melting Point, Boiling Point, Solubility) are identical in achiral solvents, but they interact differently with plane-polarized light and chiral biological targets.
Comparative Reactivity Profile
A. Chemical Reactivity (Achiral Environment)
In standard synthetic workflows (e.g., nucleophilic substitution, amide coupling), both enantiomers exhibit identical reaction kinetics.
| Parameter | (2R,6R)-Isomer | (2S,6S)-Isomer | Mechanistic Insight |
| Nucleophilicity | Identical | Identical | Steric hindrance at N1/N4 is equivalent; methyl groups exert same inductive effect. |
| Acylation Rate | Identical | Identical | Reaction with achiral acyl chlorides proceeds at same |
| Salt Stability | Identical | Identical | Oxalate salts show identical hygroscopicity and thermal stability. |
B. Biological Performance (Chiral Environment)
This is the primary differentiator. The spatial arrangement of the methyl groups dictates the molecule's ability to fit into chiral protein pockets.
Case Study: CPS1 Inhibition Recent research into Carbamoyl Phosphate Synthetase 1 (CPS1) inhibitors for non-small cell lung cancer demonstrated a profound difference in potency between the isomers.
-
Experimental Data: The (2R,6R) isomer of a piperazine-based inhibitor (H3B-374) exhibited an 18-fold enhancement in biochemical potency compared to the racemic mixture or other isomers.[1]
-
Mechanism: The (2R,6R) configuration allowed the methyl groups to lock the piperazine core into a specific conformation that maximized hydrophobic interactions within the CPS1 allosteric pocket. The (2S,6S) configuration resulted in steric clashes, significantly reducing binding affinity.
C. Chiral Resolution Efficiency
When synthesized as a trans-racemate, the pair must be resolved.
-
Resolving Agent: (L)- or (D)-Mandelic acid or Tartaric acid.
-
Performance: The formation of diastereomeric salts creates distinct physical properties (solubility), allowing separation.[2]
Experimental Protocols
Protocol A: Liberation of Free Base from Oxalate Salt
Context: Most synthetic reactions require the nucleophilic free amine, not the oxalate salt. Safety: Perform in a fume hood. Piperazines are skin irritants.
-
Suspension: Suspend 10.0 mmol of (2R,6R) or (2S,6S) dimethylpiperazine oxalate in 20 mL of dichloromethane (DCM).
-
Basification: Slowly add 25 mL of 2N NaOH (aq) while stirring vigorously at 0°C.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 15 mL DCM.
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Remove solvent under reduced pressure (careful: free base may be volatile; use mild vacuum/temperature).
Protocol B: Chiral Resolution of trans-Racemate
Context: If starting from a racemic trans-mixture to isolate specific enantiomers.
-
Dissolution: Dissolve 10 g of trans-2,6-dimethylpiperazine in Ethanol (50 mL).
-
Addition: Add 1 equivalent of (D)-Mandelic acid dissolved in hot Ethanol.
-
Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours.
-
Filtration: Filter the precipitate. This is typically the diastereomeric salt of one enantiomer (e.g., (2R,6R)-amine + (D)-acid).
-
Recrystallization: Recrystallize from EtOH to improve enantiomeric excess (ee).
-
Validation: Verify ee% using Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA/Diethylamine).
Data Summary
Table 1: Comparative Properties of Isomers
| Property | (2R,6R)-Oxalate | (2S,6S)-Oxalate | (2R,6S)-Oxalate (Meso) |
| Stereochemistry | Chiral ( | Chiral ( | Achiral (Plane of Sym) |
| Melting Point | ~260°C (dec) | ~260°C (dec) | Distinct from enantiomers |
| Optical Rotation | 0 | ||
| CPS1 IC50 (Derivative) | 360 nM (High Potency) | >5000 nM (Low Potency) | N/A |
| CAS (Oxalate) | See Ref [1] | 402832-69-3 | 1212426-87-3 |
*Note: Melting points of enantiomers are identical. Exact value depends on solvation/purity.
Visualizations
Figure 1: Stereochemical Relationship & Resolution Workflow
This diagram illustrates the relationship between the isomers and the logic of chiral resolution.
Caption: Workflow distinguishing the separation of meso-cis isomers from the resolution of trans-enantiomers.
Figure 2: Biological Reactivity Logic (CPS1 Inhibition)
Comparing how the (2R,6R) vs (2S,6S) geometry affects binding.
Caption: Mechanistic divergence in biological environments. (2R,6R) achieves high affinity via geometric fit.
References
-
AChemBlock. trans-2,6-Dimethylpiperazine oxalate 97% Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PubChem.[3] Retrieved from
-
Fluorochem. (2S,6S)-2,6-Dimethyl-Piperazine Oxalate Product Sheet. Retrieved from
-
BenchChem. A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from
-
MDPI. Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries. Retrieved from
Sources
validating stereochemistry of (2R,6R)-2,6-Dimethylpiperazine via optical rotation
Title: Validating Stereochemistry of (2R,6R)-2,6-Dimethylpiperazine: A Comparative Guide to Optical Rotation vs. Chiral HPLC
Executive Summary
For researchers and process chemists in drug development, (2R,6R)-2,6-Dimethylpiperazine (CAS 768335-42-8 for the chiral isomer; often associated with CAS 108-49-6 for the generic mixture) presents a unique stereochemical challenge. Unlike simple chiral centers, this molecule exists as a triad of stereoisomers: the desired (2R,6R) enantiomer, its (2S,6S) mirror image, and the achiral (2R,6S) meso compound (cis-isomer).
The Critical Warning: Relying solely on Optical Rotation (OR) for validation is a high-risk strategy. Both the meso compound and the racemic trans mixture exhibit a specific rotation (
This guide outlines a self-validating workflow that integrates Chiral HPLC for absolute determination and Optical Rotation for rapid process monitoring, ensuring the integrity of this critical pharmaceutical intermediate.
Part 1: The Stereochemical Landscape
To validate the (2R,6R) isomer, one must first understand the impurities that mimic it.
| Isomer | Configuration | Chirality | Optical Rotation ( | Stability/Nature |
| (2R,6R) | trans | Chiral | Non-zero (Sign depends on solvent/salt) | Target Molecule |
| (2S,6S) | trans | Chiral | Non-zero (Opposite sign to 2R,6R) | Enantiomeric Impurity |
| (2R,6S) | cis | Achiral (Meso) | Diastereomeric Impurity (Major synthetic byproduct) |
Expert Insight: In many catalytic hydrogenations of 2,6-dimethylpyrazine, the cis (meso) isomer is thermodynamically favored or kinetically trapped, often constituting >60% of the crude material. If your certificate of analysis (CoA) claims "98% Purity" by GC/achiral HPLC but does not specify chiral purity, you likely have the meso form.
Part 2: Comparative Analysis of Validation Methods
Method A: Optical Rotation (Polarimetry)[2]
-
Role: Routine Process Control (IPC).
-
Pros: Fast (<5 mins), inexpensive, non-destructive.
-
Cons: Blind to meso/racemate distinction; highly sensitive to hygroscopicity (concentration errors).
-
Limit of Detection (LOD): Poor for minor enantiomeric impurities (<5% error margin).
Method B: Chiral HPLC (Derivatized or Direct)[2]
-
Role: Lot Release & Reference Standardization.
-
Pros: Separates all three isomers (Meso, R,R, and S,S); definitive quantification.
-
Cons: Slow (30-60 mins), expensive columns, requires derivatization for high sensitivity (piperazine lacks strong chromophores).
-
Limit of Detection (LOD): Excellent (<0.1%).
Method C: NMR with Chiral Shift Reagents[1][2]
-
Role: Structural Confirmation.
-
Pros: Distinguishes meso from chiral forms via symmetry (Meso protons are chemically equivalent in specific environments).
-
Cons: Complex data interpretation; lower throughput.
Part 3: Experimental Protocols
Protocol 1: The "Truth Source" – Chiral HPLC Method
Use this method to establish the specific rotation of your primary standard.
Derivatization (Recommended for UV Sensitivity): Since 2,6-dimethylpiperazine has weak UV absorbance, derivatize with NBD-Cl (4-chloro-7-nitrobenzofuran) or Benzyl chloroformate (Cbz-Cl) .
-
Sample Prep: Dissolve 10 mg sample in 1 mL Acetonitrile (ACN). Add 2 eq. base (TEA) and 1.1 eq. derivatizing agent. Heat at 60°C for 30 mins.
-
Column: Polysaccharide-based (e.g., Chiralpak IC or AD-H).
-
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.
-
Detection: UV at 254 nm (Cbz) or 470 nm (NBD).
-
Elution Order (Typical on Chiralpak IC):
-
Peak 1: (2R,6S) Meso
-
Peak 2: (2R,6R) Target
-
Peak 3: (2S,6S) Enantiomer (Note: Elution order must be confirmed with known standards).
-
Protocol 2: Optical Rotation (Routine Validation)
Use this only after HPLC confirms the absence of Meso impurity.
-
Drying: The free base is hygroscopic. Dry sample in a vacuum oven at 40°C for 4 hours. Water weight acts as a "silent diluent," artificially lowering the observed rotation.
-
Solvent Selection: Methanol or Ethanol are preferred.
-
Caution: Avoid chlorinated solvents (DCM) if using the free base, as slow reaction/precipitation can occur over time.
-
-
Concentration: Prepare a solution of
to (g/100mL). -
Measurement: Measure at 20°C at the Sodium D-line (589 nm).
-
Calculation:
Where is path length in dm (usually 1).
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision logic required to validate the stereochemistry, preventing the "Meso Trap."
Caption: Workflow distinguishing chemical purity from stereochemical purity. Note that Optical Rotation is only performed AFTER Chiral HPLC confirms the absence of the meso isomer.
Part 5: Data Interpretation & Reference Values
Since specific rotation depends heavily on solvent and pH (free base vs. HCl salt), you must establish a "Gold Standard" value for your specific process.
Typical Observations (Illustrative):
-
Free Base: Often exhibits lower magnitude rotation.
-
Dihydrochloride Salt: Often exhibits higher magnitude rotation due to conformational locking.
-
Acceptance Criteria:
-
Enantiomeric Excess (ee) > 99.0% (by HPLC).
-
Diastereomeric Excess (de) > 99.5% (Meso < 0.5%).
-
Specific Rotation: Must fall within
of the established internal standard.
-
Calculating Enantiomeric Excess (ee) via Rotation:
References
-
Stereochemical Data & Safety: Source: PubChem (National Library of Medicine). Title: "2,6-Dimethylpiperazine (Compound)" URL:[1][2][3][4][5][6][Link]
-
Synthesis and Isomerization: Source: Google Patents (JP3443583B2). Title: "Method for producing cis-2,6-dimethylpiperazine" (Describes the thermodynamic equilibrium between cis/trans forms). URL:
-
Analytical Derivatization Techniques: Source: Journal of Chemical and Pharmaceutical Research. Title: "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV" URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (2R,6R)-2,6-Dimethylpiperazine dihydrochloride | C6H16Cl2N2 | CID 66874124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 5. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 6. 2,6-Dimethylpiperazine, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
spectroscopic differences between piperazine oxalate and free base
This guide outlines the spectroscopic distinctions between Piperazine Free Base and Piperazine Oxalate . It is designed for researchers requiring definitive identification and characterization of these forms in drug development and quality control.[1]
Content Type: Technical Comparison Guide Version: 2.0 (Scientific Validation Level)
Executive Summary: The Salt vs. Base Divergence
In pharmaceutical applications, distinguishing piperazine (free base) from its oxalate salt is critical for determining solubility, bioavailability, and stability. While the free base is a volatile, hygroscopic solid prone to carbamation (reacting with atmospheric CO
Spectroscopically, the transition from the uncharged secondary amine to the protonated ammonium carboxylate lattice induces profound shifts in vibrational modes (IR/Raman) and magnetic resonance environments (NMR).
Quick Diagnostic Table
| Feature | Piperazine Free Base ( | Piperazine Oxalate ( |
| State | Hygroscopic flakes/crystals | Stable crystalline powder |
| IR (Dominant) | Sharp | Broad Ammonium Band ~2400-3000 cm |
| IR (Fingerprint) | No C=O/COO | Strong |
| Solubility | High in | High in |
Vibrational Spectroscopy (FT-IR & Raman)
Vibrational spectroscopy offers the most immediate "fingerprint" for solid-state identification. The formation of the salt involves the transfer of protons from oxalic acid to the piperazine nitrogen atoms, creating a hydrogen-bonded lattice.
Fourier-Transform Infrared (FT-IR) Analysis
The key differentiator is the disappearance of the free amine stretch and the appearance of ammonium and carboxylate modes.
Piperazine Free Base [2]
-
N-H Stretching: A sharp, distinct band around 3250–3350 cm
. -
C-H Stretching: Discrete bands in the 2800–2950 cm
region. -
Absence: No carbonyl (
) or carboxylate peaks in the 1600–1750 cm region.
Piperazine Oxalate [3][4]
-
Ammonium Band (
): The sharp N-H stretch is replaced by a broad, intense absorption spanning 2400–3200 cm . This "ammonium envelope" is characteristic of salt formation. -
Carboxylate (
) Modes:-
Asymmetric Stretch (
): Strong band at 1590–1650 cm . -
Symmetric Stretch (
): Distinct band at 1300–1400 cm .
-
-
"Staircase" Pattern: Often, amine salts show a series of combination bands (Fermi resonance) on the shoulder of the N-H stretch, sometimes called a "staircase" or "comb" pattern in the 2500–2800 cm
range.
Raman Spectroscopy
Raman is complementary to IR and is excellent for analyzing the carbon backbone and lattice vibrations.
-
Free Base: Dominant ring breathing mode at ~830 cm
. -
Oxalate: The oxalate anion exhibits a strong Raman active mode (symmetric C-C stretch) near 900 cm
and 1400–1450 cm ( ).
Nuclear Magnetic Resonance (NMR)
NMR provides solution-state structural confirmation. The choice of solvent is critical: the free base is soluble in chloroform (
H NMR (Proton)
The chemical shift of the methylene protons (
-
Free Base (
):-
Signal: A sharp singlet at
2.68 ppm . -
N-H Proton: Usually a broad singlet around 1.5–2.0 ppm (concentration dependent).
-
-
Oxalate Salt (
):-
Signal: The methylene protons shift downfield (deshielding) to
3.30–3.50 ppm . -
Mechanism: The positive charge on the ammonium nitrogen withdraws electron density from the adjacent C-H bonds, deshielding the protons.
-
Oxalate Protons: Oxalic acid has no non-exchangeable protons, so no extra integration is seen in the alkyl region.
-
C NMR (Carbon)
Carbon NMR provides a definitive test for the presence of the oxalate counter-ion.
-
Free Base:
-
Piperazine Ring: Single peak at
47.9 ppm .[1]
-
-
Oxalate Salt:
-
Piperazine Ring: The
-carbons typically shift upfield (shielding) to 43–45 ppm due to the electric field effect of the cationic nitrogen (a phenomenon known as the -effect in amine salts). -
Oxalate Carbon: A new quaternary signal appears at
160–170 ppm , corresponding to the carboxylate carbons ( ). This is the smoking gun for the salt.
-
Mass Spectrometry (MS) Warning
Critical Note: Standard Electrospray Ionization (ESI) in positive mode (
-
Both forms protonate in the source to yield
. -
Solution: Use Negative Mode (
) to detect the oxalate counter-ion ( or adducts) or use solid-state techniques.
Experimental Protocols
Protocol A: FT-IR Discrimination (KBr Pellet)
-
Objective: Rapid solid-state identification.
-
Materials: KBr (IR grade), Mortar/Pestle, Hydraulic Press.
-
Blank: Press pure KBr into a translucent disc; acquire background.
-
Sample Prep: Grind 2 mg of sample with 200 mg KBr (1:100 ratio).
-
Acquisition: Press disc; scan 4000–400 cm
(32 scans, 4 cm resolution). -
Analysis:
-
Look for sharp peak at 3300 cm
Free Base . -
Look for broad band 2500-3000 cm
+ doublet ~1600/1400 cm Oxalate .
-
Protocol B: NMR Salt Verification
-
Objective: Confirm stoichiometry and purity.
-
Solvent:
(Heavy Water).
-
Dissolve 10 mg of sample in 0.6 mL
. -
Acquire
C NMR (minimum 256 scans for quaternary carbon detection). -
Validation:
-
Check for peak at ~165 ppm (Oxalate).
-
Check for peak at ~44 ppm (Piperazine).
-
Integration is not standard in
C, but relative intensities can confirm 1:1 vs 2:1 stoichiometry if relaxation delays are sufficient ( ).
-
Visualizing the Differences
Diagram 1: Spectroscopic Identification Workflow
This flowchart guides the analyst through the logical steps to identify the sample.
Caption: Decision tree for distinguishing piperazine free base from oxalate salt using solubility, IR, and NMR markers.
Diagram 2: Structural Interaction & Spectral Shift
This diagram illustrates the proton transfer that causes the spectroscopic changes.
Caption: Mechanistic view of salt formation leading to observable spectroscopic shifts.
References
-
BenchChem. (2025).[1] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from
-
UNODC. (2021). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from
-
National Institutes of Health (NIH). (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. PMC. Retrieved from
-
ChemicalBook. (2025).[5] Piperazine 1H NMR Spectrum and Properties. Retrieved from
-
Essid, M., et al. (2014).[4] 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate).[4] Acta Crystallographica / ResearchGate. Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2R,6R)-2,6-Dimethylpiperazine Oxalate
Foundational Safety & Hazard Assessment
Before handling the waste, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for (2R,6R)-2,6-Dimethylpiperazine Oxalate should always be the primary reference, data from closely related piperazine derivatives indicate a clear hazard profile that must be respected.
Anticipated Hazard Profile
This compound is a salt composed of a substituted piperazine base and oxalic acid. The primary hazards are derived from these components:
-
Corrosivity and Irritation : Piperazine and its derivatives are known to be corrosive or irritant materials, capable of causing severe skin burns and eye damage upon contact.[1][2][3] The oxalate component contributes to this profile.
-
Toxicity : The compound is anticipated to be harmful if swallowed.[3][4] Ingestion can cause severe irritation and burns to the mouth, throat, and stomach.[2]
-
Flammability : As a solid organic compound, it may be combustible or flammable, particularly as a fine dust which can form combustible concentrations in the air.[2]
Essential Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. Handling of this chemical, in pure form or as waste, requires the following:
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical safety goggles and a face shield.[2][5][6] | Protects against splashes and airborne dust, preventing severe eye damage or blindness.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause chemical burns and irritation.[2][5] |
| Body Protection | A lab coat and, for larger quantities, appropriate protective clothing to prevent skin exposure.[5][7] | Minimizes the risk of skin contact from spills or dust. |
| Respiratory | Use only in a chemical fume hood.[2] If dust is generated outside a hood, a NIOSH/MSHA approved respirator is necessary.[2][5] | Prevents inhalation of dust, which may cause respiratory irritation.[2] |
Regulatory Framework: EPA & RCRA Compliance
The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] It is illegal to dispose of chemical waste in the regular trash or down the sanitary sewer system without explicit written permission from your institution's Environmental Health and Safety (EHS) department.[8]
Hazardous Waste Determination
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits certain hazardous "characteristics".[10]
-
Listed Wastes (F, K, P, U Lists) : this compound is not typically found on these lists. These lists are reserved for wastes from specific industrial processes or for certain unused commercial chemical products.[11][12]
-
Characteristic Wastes : The determination must be made based on the following characteristics:
Based on its chemical nature as a piperazine derivative, this compound's waste is highly likely to be classified as hazardous due to Corrosivity and/or Toxicity . Therefore, it must be disposed of as a hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedural flow from the point of generation to final handoff for disposal.
Waste Segregation and Collection
-
Step 1: Designate a Waste Container : Use a chemically compatible container, preferably plastic over glass to minimize breakage risk.[8] The container must have a secure, vapor-tight lid.
-
Step 2: Label the Container : Immediately upon designating the container, affix a hazardous waste tag provided by your institution's EHS department.[8] The label must include:
-
Step 3: Collect the Waste : Collect all waste materials, including the pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solvent rinses used for decontamination, in this single designated container. Do not mix with other waste streams unless explicitly permitted by EHS.
Waste Storage in the Laboratory
-
Step 4: Secure Storage : Keep the waste container sealed at all times, except when adding waste.
-
Step 5: Proper Location : Store the container in a cool, dry, well-ventilated area, such as a designated satellite accumulation area or within a chemical fume hood.[5][7]
-
Step 6: Ensure Compatibility : Store the waste away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][6][14]
Arranging for Disposal
-
Step 7: Complete Paperwork : Fill out the necessary hazardous waste disposal forms as required by your institution.[8] This typically involves listing each container and its contents separately.
-
Step 8: Schedule Pickup : Submit the completed forms to your EHS office to schedule a waste pickup.[8] Ensure this is done in a timely manner, as there are limits on how long waste can be accumulated in the lab.[10]
The following diagram illustrates the decision-making and operational workflow for this process.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spills and Exposure
Spill Response
-
Minor Spill (in a fume hood) :
-
Ensure proper PPE is worn.
-
Use a non-sparking tool to gently sweep up the solid material.[5] Avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into your designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, collecting the rinsate as hazardous waste.
-
-
Major Spill (outside a fume hood) :
-
Alert personnel and evacuate the immediate area.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the area.
-
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][15]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[16] Seek immediate medical attention.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from Environmental Health and Safety, University of Tennessee, Knoxville.
- ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from U.S. Environmental Protection Agency.
- BenchChem. (2025). Proper Disposal of Fumaryl Diketopiperazine: A Step-by-Step Guide for Laboratory Professionals.
- Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
- Cole-Parmer. (2005, January 19). Material Safety Data Sheet - trans-2,5-Dimethylpiperazine, 98%.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,6-Dimethylpiperazine, 97% cis.
- Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Fluorochem. (n.d.). (2S,6S)-2,6-DIMETHYL-PIPERAZINE OXALATE.
- TCI Chemicals. (2025, June 12). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - Pyrazine, 2,6-dimethyl-.
- Spectrum Chemical. (2015, June 29). SAFETY DATA SHEET - PIPERAZINE CITRATE, USP.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - cis-2,6-Dimethylpiperazine.
- AChemBlock. (2026, February 1). trans-2,6-Dimethylpiperazine oxalate 97%.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Southwestern University. (n.d.). Hazardous Waste Determination Guide.
- U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from U.S. Environmental Protection Agency.
- Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals.
- Connecticut Department of Energy & Environmental Protection. (2020, July 31). List of RCRA Online Documents Regarding Commercial Chemical Products.
- Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
- ALS. (2023, November 10). RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant.
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- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Personal Protective Equipment (PPE) & Handling Guide: (2R,6R)-2,6-Dimethylpiperazine Oxalate
Executive Safety Directive (The "Why")
Handling (2R,6R)-2,6-Dimethylpiperazine oxalate presents a dual-threat hazard profile that is often underestimated in standard "salt" handling protocols. You are not merely handling a stable solid; you are managing a compound that combines the corrosive, sensitizing properties of a piperazine base with the systemic toxicity of oxalic acid .
-
The Piperazine Moiety: Piperazines are potent sensitizers. Inhalation of dust can lead to occupational asthma, while skin contact causes chemical burns and dermatitis. The (2R,6R) stereochemistry indicates a trans-isomer, often used in high-precision chiral synthesis; its purity often implies a fine crystalline structure prone to static charge and aerosolization.
-
The Oxalate Counter-ion: Unlike benign chlorides or sulfates, the oxalate salt carries the risk of systemic oxalate toxicity (hypocalcemia, renal damage) if significantly absorbed through mucous membranes or ingested via hand-to-mouth transfer.
Core Directive: Treat this substance as a Corrosive Toxic Solid . Standard "lab coat and glasses" protocols are insufficient for open-bench handling.
Hazard Profile & Risk Assessment
| Parameter | Classification | Critical Effect |
| Physical State | Crystalline Solid (Fine Powder) | High potential for airborne dust generation during weighing. |
| Inhalation | High Risk | Respiratory sensitization (asthma-like symptoms); mucosal burns. |
| Dermal | Corrosive / Permeator | Causes severe skin burns (H314).[1] Potential for systemic absorption.[2] |
| Ocular | Severe Irritant | Risk of permanent corneal damage from dust or solution splash. |
| Systemic | Nephrotoxic | Oxalate absorption can precipitate calcium in kidneys.[3][4] |
The PPE Protocol (The "What")
This protocol relies on a Redundant Barrier System . We do not rely on a single layer of protection for corrosive sensitizers.[5]
A. Respiratory Protection (Primary Defense)[6]
-
Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
PPE: If hood containment is breached or cleaning spills:
-
Minimum: N95 disposable respirator (protects against nuisance dust).
-
Recommended: Half-face respirator with P100 (HEPA) cartridges . The P100 rating ensures 99.97% efficiency against the fine particulates typical of recrystallized oxalate salts.
-
B. Dermal Protection (Hand & Body)
-
Glove Selection Logic: Piperazines are amines, which can permeate thin nitrile. Oxalates are organic acids.
-
Protocol: Double-Gloving is Mandatory.
-
Inner Layer: 4 mil Nitrile (Standard exam glove).
-
Outer Layer: 5-8 mil Nitrile (Extended cuff).
-
Rationale: The outer layer takes the mechanical stress and gross contamination. The inner layer protects against micro-tears and permeation during doffing.
-
Change Frequency: Immediately upon visible contamination.[1][7][8]
-
-
Body: Lab coat (buttoned to neck) + Chemical-resistant apron if handling quantities >50g or liquid solutions.
C. Ocular Protection[4]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Contraindicated: Standard safety glasses with side shields are unsafe for fine corrosive powders, as air currents can carry dust around the lens into the eye.
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for PPE selection based on the operational state of the chemical.
Figure 1: Decision logic for PPE selection based on physical state and risk vector. Note that Fume Hood use is the baseline requirement for the solid state.
Operational Protocols
Protocol A: Weighing & Transfer
-
Static Neutralization: this compound is a crystalline organic salt. It will generate static charge. Use an ionizing bar or anti-static gun inside the weigh station to prevent "jumping" powder.
-
The "Clean-Hand/Dirty-Hand" Rule: Use your non-dominant hand (Dirty) to manipulate the spatula and container. Use your dominant hand (Clean) to operate the balance doors and log data. This prevents cross-contamination of lab surfaces.
-
Decontamination: Wipe the exterior of the container with a damp tissue (water/methanol) before removing it from the fume hood.
Protocol B: Spill Cleanup (Solid)
-
Do NOT use a brush and dustpan (generates aerosol).
-
Cover the spill with a wet paper towel (water-dampened) to suppress dust.
-
Scoop the wet slurry into a waste container.
-
Wipe the area with 10% acetic acid (to neutralize residual amine) followed by water. Note: The oxalate is acidic, but the piperazine core is basic; a neutral detergent wash is often safest to avoid unpredictable heat generation.
Disposal Considerations
Do not treat this as general organic waste.
-
Segregation: Dispose of in Solid Toxic/Corrosive waste streams.
-
Labeling: clearly mark as "Contains Oxalates" and "Piperazines". This alerts waste handlers to the sensitization and kidney-toxin risks.
-
Incompatibility: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste drum, as oxalates can react violently with oxidizers.
References & Authority
-
European Chemicals Agency (ECHA). Registration Dossier: 2,6-dimethylpiperazine. (Classified as Skin Corr.[1][2] 1B, H314). Retrieved from
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 971, Oxalic Acid. (Detailing systemic toxicity and renal hazards). Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 2,6-Dimethylpiperazine. (Confirming flammability and corrosivity of the base). Retrieved from
-
Ansell Healthcare. Chemical Permeation & Degradation Resistance Guide (Amines). (Supporting the requirement for double-gloving/thicker nitrile). Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
